molecular formula C10H8N2O3 B1313401 2-Methyl-4-(4-nitrophenyl)oxazole CAS No. 79965-75-6

2-Methyl-4-(4-nitrophenyl)oxazole

Cat. No.: B1313401
CAS No.: 79965-75-6
M. Wt: 204.18 g/mol
InChI Key: ZAKPWXYZFABNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(4-nitrophenyl)oxazole is an organic compound with the CAS Registry Number 79965-75-6. Its molecular formula is C10H8N2O3, and it has a molecular weight of 204.18 g/mol . This compound features an oxazole ring, which is a five-membered heterocyclic structure containing both oxygen and nitrogen atoms. The oxazole scaffold is recognized as a privileged structure in medicinal chemistry and is present in a variety of natural products and synthetic molecules with significant biological activities . Compounds containing the 1,3-oxazole nucleus are found in several pharmaceutical agents, such as the anti-inflammatory drug Oxaprozin and the anticancer agent Telomestatin, highlighting the structural and pharmacological relevance of this heterocycle . As a substituted oxazole derivative, 2-Methyl-4-(4-nitrophenyl)oxazole serves as a valuable synthetic intermediate or building block for researchers in organic chemistry and drug discovery. It can be used in the development of novel chemical entities, the exploration of structure-activity relationships (SAR), and the synthesis of more complex molecular architectures. The presence of the nitro group on the phenyl ring offers a handle for further chemical modifications, for instance, through reduction to an aniline. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only. It is not intended for human or veterinary diagnosis or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(4-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-11-10(6-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKPWXYZFABNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-Methyl-4-(4-nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-4-(4-nitrophenyl)oxazole: Synthesis, Properties, and Therapeutic Potential

Executive Summary

2-Methyl-4-(4-nitrophenyl)oxazole is a heterocyclic compound featuring a core oxazole ring, a structure of significant interest in medicinal chemistry.[1] The oxazole scaffold is a key component in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide provides a comprehensive technical overview of 2-Methyl-4-(4-nitrophenyl)oxazole, intended for researchers, scientists, and professionals in drug development. We will explore its chemical structure and properties, detail a robust synthetic methodology, analyze its chemical reactivity for further derivatization, and, most importantly, discuss its therapeutic potential, particularly as an anticancer agent, by drawing parallels to structurally related, highly potent molecules.[4] The strategic placement of the methyl group at the C2 position and the 4-nitrophenyl moiety at the C4 position provides a unique electronic and steric profile, making it a compelling candidate for further investigation as a lead compound in modern drug discovery programs.

Chapter 1: Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. This chapter defines the structural and physicochemical identity of 2-Methyl-4-(4-nitrophenyl)oxazole.

Nomenclature and Structure

The molecule is systematically named 2-Methyl-4-(4-nitrophenyl)-1,3-oxazole . It is registered under CAS Number 79965-75-6 .[5] The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[6]

Chemical Structure Diagram

The structural formula highlights the key features: the C2-methyl group, the C4-phenyl linkage, and the para-substituted nitro group on the phenyl ring.

Caption: Chemical structure of 2-Methyl-4-(4-nitrophenyl)oxazole.

Physicochemical Properties

A summary of key computed and known properties is essential for experimental design, including solubility testing and analytical method development.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃[5]
Molecular Weight 204.18 g/mol [5]
CAS Number 79965-75-6[5]
Monoisotopic Mass 204.05349 Da[7]
XLogP3 (Computed) 1.8[7]
Hydrogen Bond Donors 0[7]
Hydrogen Bond Acceptors 4[7]

Chapter 2: Synthesis and Characterization

The accessibility of a compound is paramount to its study. This chapter outlines a logical and efficient synthetic strategy for 2-Methyl-4-(4-nitrophenyl)oxazole, grounded in established heterocyclic chemistry principles.

Rationale for Synthetic Strategy

The Robinson-Gabriel synthesis and related methodologies provide a classic and reliable route to the oxazole core through the cyclization and dehydration of 2-acylaminoketones.[6] A highly effective approach involves the direct condensation of an α-haloketone with an amide. For the target molecule, the reaction between 2-bromo-1-(4-nitrophenyl)ethan-1-one and acetamide presents a direct and atom-economical pathway. This method is chosen for its straightforward execution and the ready availability of starting materials.

Detailed Synthesis Protocol

This protocol is designed to be self-validating, with integrated purification and confirmation steps.

Step 1: Reaction Setup

  • To a solution of 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF) is added acetamide (1.5 eq).

  • The reaction mixture is heated to 80-100 °C under a nitrogen atmosphere.

    • Causality Insight: Heating provides the necessary activation energy for the nucleophilic substitution of the bromide by the acetamide nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic oxazole ring. Using a slight excess of acetamide ensures the complete consumption of the limiting α-haloketone.

Step 2: Monitoring and Workup

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.

    • Causality Insight: The product is expected to be a solid with low aqueous solubility. Pouring the reaction mixture into water causes the product to precipitate, separating it from the high-boiling solvent (DMF) and excess water-soluble acetamide.

Step 3: Purification and Isolation

  • The resulting precipitate is collected by vacuum filtration and washed with cold water.

  • The crude solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Methyl-4-(4-nitrophenyl)oxazole.

    • Trustworthiness Check: Recrystallization is a critical step that removes impurities, leading to a product with a sharp melting point and clean spectroscopic data, thereby validating the purity of the compound for subsequent biological assays.

Step 4: Characterization

  • The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Synthesis Workflow Diagram

synthesis_workflow cluster_reaction Reaction Conditions reagent1 2-bromo-1-(4-nitrophenyl)ethan-1-one condition DMF, 80-100 °C, 2-4h reagent1->condition reagent2 Acetamide reagent2->condition workup Aqueous Workup (Precipitation & Filtration) condition->workup TLC Monitoring purification Recrystallization (Ethanol/Water) workup->purification product 2-Methyl-4-(4-nitrophenyl)oxazole purification->product

Caption: Proposed workflow for the synthesis of the target molecule.

Spectroscopic Characterization

The following table summarizes the expected spectral signatures for structural verification.

TechniqueExpected Signature
¹H NMR - Singlet around δ 2.5-2.6 ppm (CH₃ -group).- Aromatic protons of the nitrophenyl ring as two doublets (AA'BB' system) between δ 7.8-8.4 ppm.- Singlet for the oxazole C5-H proton around δ 8.0-8.2 ppm.
¹³C NMR - Signal for the methyl carbon (~14 ppm).- Signals for aromatic carbons (~120-150 ppm).- Signals for oxazole ring carbons (~135-165 ppm).
FT-IR (cm⁻¹) - Strong asymmetric and symmetric N-O stretching bands for the nitro group (~1520 and ~1340 cm⁻¹).- C=N stretching of the oxazole ring (~1600 cm⁻¹).- C-O-C stretching of the oxazole ring (~1050-1100 cm⁻¹).
Mass Spec (EI) Expected molecular ion peak (M⁺) at m/z = 204.

Chapter 3: Chemical Reactivity and Derivatization Potential

Understanding the reactivity of 2-Methyl-4-(4-nitrophenyl)oxazole is key to designing analogue libraries for structure-activity relationship (SAR) studies.

Reactivity of the Oxazole Core

The oxazole ring is an electron-rich aromatic system, but it is less aromatic than analogues like thiazole.[6]

  • Electrophilic Aromatic Substitution: This typically occurs at the C5 position, which is the most electron-rich carbon. However, this reaction often requires activating groups on the ring.[6]

  • Deprotonation: The C2 position is the most acidic, and deprotonation can be achieved with strong bases. This is less relevant here due to the existing methyl group.[6]

Reactivity of the Substituents

The substituents offer more synthetically tractable handles for derivatization. The 4-nitro group is the most versatile functional group on the molecule for creating analogues.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). This introduces a nucleophilic primary amine, which is a gateway to a vast array of new compounds via:

    • Amide/Sulfonamide formation: Reaction with acyl chlorides or sulfonyl chlorides.

    • Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

    • Reductive amination: Reaction with aldehydes/ketones.

This derivatization is crucial because converting the electron-withdrawing nitro group to an electron-donating or functionalized amino group can dramatically alter the molecule's electronic properties, solubility, and ability to form hydrogen bonds with biological targets.

Derivatization Workflow Diagram

derivatization_potential cluster_reduction Nitro Group Reduction cluster_derivatization Amine Functionalization start 2-Methyl-4-(4-nitrophenyl)oxazole reductant SnCl₂ or H₂/Pd-C start->reductant amine_intermediate 4-(4-Aminophenyl)-2-methyloxazole reductant->amine_intermediate amide Amide Derivatives (via Acyl Chlorides) amine_intermediate->amide sulfonamide Sulfonamide Derivatives (via Sulfonyl Chlorides) amine_intermediate->sulfonamide urea Urea Derivatives (via Isocyanates) amine_intermediate->urea

Caption: Key derivatization pathway via reduction of the nitro group.

Chapter 4: Biological Activity and Therapeutic Potential

While specific biological data for 2-Methyl-4-(4-nitrophenyl)oxazole is not widely published, its structural motifs are present in numerous highly active compounds, allowing for a well-grounded prediction of its therapeutic potential. The oxazole scaffold is often employed in the development of novel anticancer agents.[8]

Predicted Mechanism of Action: Tubulin Polymerization Inhibition

A compelling hypothesis for the mechanism of action of this compound is the inhibition of tubulin polymerization. This is based on its strong structural similarity to a class of potent antimitotic agents.

  • Precedent from Combretastatin A-4 (CA-4) Analogues: A significant body of research exists on oxazole-based analogues of CA-4, a natural product that destabilizes microtubules, leading to cell cycle arrest and apoptosis.[4] In these analogues, the oxazole ring acts as a cis-restricted bioisostere of the stilbene double bond in CA-4, locking the two phenyl rings in a conformation favorable for binding to the colchicine site on β-tubulin.[4]

  • Pharmacophore Analysis:

    • Ring A: In many potent analogues, this is a 3,4,5-trimethoxyphenyl ring. In our target molecule, this corresponds to the 2-methyl-oxazole unit.

    • Linker: The oxazole ring itself.

    • Ring B: In our molecule, this is the 4-nitrophenyl ring. Potent activity has been observed with various substitutions on this ring, including methoxy, ethoxy, and fluoro groups.[4]

The 2-Methyl-4-(4-nitrophenyl)oxazole scaffold fits this pharmacophore well, making it a prime candidate for investigation as a tubulin polymerization inhibitor. Inhibition of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway.[8]

Signaling Pathway Diagram

moa_pathway molecule 2-Methyl-4-(4-nitrophenyl)oxazole mt Microtubule Polymerization molecule->mt Binds to Colchicine Site & Inhibits tubulin α/β-Tubulin Dimers tubulin->mt mt_dynamics Microtubule Instability mt->mt_dynamics mitotic_spindle Mitotic Spindle Formation mt_dynamics->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption apoptosis Apoptosis g2m_arrest->apoptosis Triggers

Caption: Predicted mechanism via inhibition of tubulin polymerization.

Structure-Activity Relationship (SAR) Insights

Based on literature for related compounds, the following SAR insights can guide future optimization efforts:[3]

  • C4-Phenyl Ring: The substitution pattern on this ring is critical for activity. The 4-nitro group is a strong electron-withdrawing group. Converting it to an amine or various amides, as described in Chapter 3, would systematically probe the electronic and steric requirements at this position.

  • C2-Methyl Group: This group is important for establishing the correct vector and orientation of the C4-phenyl ring. Replacing it with other small alkyl groups or hydrogen could fine-tune activity.

  • C5-Position: While currently unsubstituted, introducing small substituents at the C5 position of the oxazole ring is another well-established strategy for modulating potency and pharmacokinetic properties in related series.[4]

Chapter 5: Future Directions and Research Opportunities

2-Methyl-4-(4-nitrophenyl)oxazole represents a promising starting point for a drug discovery campaign. The logical next steps include:

  • Synthesis and Confirmation: Execute the synthesis outlined in Chapter 2 to produce a pure, well-characterized sample of the compound.

  • In Vitro Biological Screening:

    • Antiproliferative Assays: Screen the compound against a panel of human cancer cell lines (e.g., NCI-60) to determine its potency (IC₅₀ values).

    • Mechanism-Based Assays: Conduct tubulin polymerization assays to confirm or refute the hypothesized mechanism of action. Perform cell cycle analysis by flow cytometry to look for the characteristic G2/M arrest.

  • Analogue Library Synthesis: Based on the SAR insights, synthesize a focused library of analogues by modifying the 4-nitro group. This is the most direct path to improving potency and defining the pharmacophore.

  • Computational Studies: Perform molecular docking studies of the compound and its proposed analogues into the colchicine binding site of tubulin to rationalize SAR data and guide the design of new, more potent inhibitors.

By systematically pursuing these research avenues, the full therapeutic potential of the 2-Methyl-4-(4-nitrophenyl)oxazole scaffold can be rigorously evaluated and potentially developed into a next-generation anticancer agent.

References

  • PubChem. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-[(4-nitrophenyl)methylene]-. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Rymbai, E. M., et al. (2019). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 11(1), 20-41. Retrieved February 22, 2026, from [Link]

  • Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 1-13. Retrieved February 22, 2026, from [Link]

  • Tron, G. C., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(8), 3427-3443. Retrieved February 22, 2026, from [Link]

  • PubChemLite. (n.d.). 2-methyl-4,5-bis(4-nitrophenyl)oxazole. University of Luxembourg. Retrieved February 22, 2026, from [Link]

  • Verma, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 13(3), 136-152. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Nitrophenyl)oxazole. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Ahmad, A., et al. (2018). A comprehensive review on biological activities of oxazole derivatives. Arabian Journal of Chemistry, 11(5), 669-693. Retrieved February 22, 2026, from [Link]

  • Jadhav, K., et al. (2013). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. Ultrasonics Sonochemistry, 20(1), 437-442. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved February 22, 2026, from [Link]

  • Jason, R., et al. (2002). Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. Organic Process Research & Development, 6(5), 654-657. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitrophenol. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)oxazole. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Priyanka, Dr., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. Retrieved February 22, 2026, from [Link]

  • Al-Azzawi, A. M. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166. Retrieved February 22, 2026, from [Link]

  • Sharma, A., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836-1854. Retrieved February 22, 2026, from [Link]

  • Ahmad, A., et al. (2018). A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Kumar, A., et al. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Organic Chemistry, 30. Retrieved February 22, 2026, from [Link]

Sources

Thermodynamic Profile and Solubility Optimization of 2-Methyl-4-(4-nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-Methyl-4-(4-nitrophenyl)oxazole (CAS: 79965-75-6) is a critical heterocyclic building block, often utilized in the synthesis of bioactive agents, including antimicrobial and anti-inflammatory candidates. Its structure features a p-nitrophenyl moiety attached to an oxazole ring, introducing significant electronic polarization and rigid planarity.

Understanding the solubility profile of this compound is not merely a matter of data collection; it is the prerequisite for designing efficient recrystallization processes, optimizing reaction yields, and formulating stable drug delivery systems.

Physicochemical Baseline:

  • IUPAC Name: 2-methyl-4-(4-nitrophenyl)-1,3-oxazole

  • Molecular Formula:

    
    
    
  • Molecular Weight: 204.18 g/mol

  • Melting Point: ~186–190 °C (Typical for nitrophenyl-oxazole class)

  • Electronic Character: Electron-withdrawing nitro group (

    
    -acceptor) reduces the basicity of the oxazole nitrogen; the methyl group adds slight lipophilicity.
    

Theoretical Solubility Profile (Hansen Solubility Parameters)

Before initiating wet-lab experiments, a predictive analysis using Hansen Solubility Parameters (HSP) is essential to narrow the solvent screening scope. The solubility behavior of 2-Methyl-4-(4-nitrophenyl)oxazole is governed by the "Like Dissolves Like" principle, specifically interacting through three energy components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[1]
Predicted Interaction Matrix

Based on the nitro-aromatic and oxazole functionalities, the compound exhibits the following solubility hierarchy:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMF, DMSO, NMPHigh Strong dipole-dipole interactions match the high polarity of the

group.
Polar Esters/Ketones Ethyl Acetate, AcetoneModerate Good match for

, but lacks the strong H-bond donor capability to fully solvate the nitro group.
Alcohols Methanol, Ethanol, IPALow to Moderate The compound is a weak H-bond acceptor. Solubility increases significantly with temperature (high

).
Non-Polar Hexane, HeptaneNegligible Large

gap. The hydrophobic methyl group is insufficient to overcome the polarity of the nitro-oxazole core.
Aqueous WaterInsoluble The hydrophobic aromatic core dominates; water's cohesive energy density is too high.

Experimental Protocols for Solubility Determination

To generate authoritative data for process design (e.g., cooling crystallization curves), the Dynamic Laser Monitoring Method is the gold standard. It eliminates the subjectivity of visual inspection.

Protocol: Dynamic Laser Monitoring Technique

Objective: Determine the mole fraction solubility (


) over a temperature range (e.g., 278.15 K to 323.15 K).

Reagents:

  • 2-Methyl-4-(4-nitrophenyl)oxazole (Purity >99%, verified by HPLC).

  • Analytical grade solvents (dried over 4Å molecular sieves).

Workflow:

  • Preparation: Add excess solute and solvent to a jacketed glass vessel equipped with a turbidity probe (or laser system) and a precision thermometer (

    
    ).
    
  • Equilibration: Stir the suspension at the lowest temperature (e.g., 278.15 K) for 4–6 hours to ensure saturation.

  • Dissolution: Slowly heat the mixture. The laser transmittance will remain low (scattering by solid particles) until the saturation point is reached.

  • Measurement: Record the temperature (

    
    ) at which the laser transmittance jumps to maximum (indicating complete dissolution).
    
  • Repetition: Add a known mass of solvent to dilute the solution and repeat the heating cycle to obtain the next data point.

Visualization: Solubility Workflow

SolubilityWorkflow Start Start: Weigh Solute & Solvent Equilibrate Equilibrate (Shake Flask) 4-6 Hours Start->Equilibrate LaserCheck Laser Transmittance Monitoring Equilibrate->LaserCheck Heat Slow Heating (0.2 K/min) LaserCheck->Heat Heat->LaserCheck Still Turbid ClearPoint Record T(clear) (Saturation Point) Heat->ClearPoint Transmittance Jump Calc Calculate Mole Fraction (x) ClearPoint->Calc

Figure 1: The dynamic laser monitoring workflow for precise solubility determination.

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated using thermodynamic models to be useful for process simulation. For 2-Methyl-4-(4-nitrophenyl)oxazole, the Modified Apelblat Equation is the most robust model due to its ability to handle non-ideal solution behavior in polar solvents.

The Modified Apelblat Model

The dependence of mole fraction solubility (


) on temperature (

) is expressed as:


  • 
     : Mole fraction of the solute.
    
  • 
     : Absolute temperature (Kelvin).[2]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • 
       and 
      
      
      
      relate to the enthalpy of solution.
    • 
       accounts for the temperature dependence of the heat capacity difference.
      

Validation Criteria:

  • Relative Average Deviation (RAD): Should be

    
    .
    
  • 
     Value:  Should be 
    
    
    
    .
The van't Hoff Analysis[3]

To understand the dissolution mechanism, calculate the enthalpy (


) and entropy (

) of solution:


  • Interpretation: A positive

    
     (endothermic) indicates solubility increases with temperature—a critical feature for cooling crystallization.
    

Process Application: Solvent Selection Strategy

Based on the theoretical profile and standard behavior of nitrophenyl-oxazoles, the following solvent systems are recommended for specific unit operations.

Data Summary Table (Template)

Researchers should populate this table with experimental data.

Solvent SystemSolubility ClassProcess UtilityApelblat Fit (

)
DMF / DMSO HighReaction Medium> 0.995
Ethyl Acetate ModerateExtraction / Washing> 0.990
Ethanol T-DependentCrystallization > 0.992
Water Anti-solventYield EnhancementN/A
Crystallization Logic Diagram

SolventSelection Root Process Goal for 2-Methyl-4-(4-nitrophenyl)oxazole Reaction Reaction Solvent (High Solubility Required) Root->Reaction Crystal Recrystallization (T-Dependent Solubility) Root->Crystal Wash Product Washing (Low Solubility Required) Root->Wash PolarAprotic Use: DMF, DMSO, NMP (High Dipole Moment) Reaction->PolarAprotic Alcohol Use: Ethanol, Isopropanol (High dH/dT slope) Crystal->Alcohol Cooling Mode Binary Use: Acetone + Water (Anti-solvent Method) Crystal->Binary Drowning Out NonPolar Use: Cold Hexane, Water (Remove Impurities) Wash->NonPolar

Figure 2: Decision matrix for solvent selection based on thermodynamic affinity.

References

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10976276, 2-(4-Nitrophenyl)oxazole. [Link](Note: Used as the primary structural analog for property estimation).

  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Thermodynamic Modeling (Apelblat): Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Experimental Protocol: Shakeel, F., et al. (2014). Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures. Journal of Molecular Liquids. [Link](Cited as the standard protocol for laser monitoring of flavonoid/oxazole-like compounds).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-Nitrophenyl Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The oxazole motif, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry and materials science. When functionalized with a 4-nitrophenyl group, these derivatives exhibit a unique combination of electronic and structural features that underpin their diverse applications, from potent pharmacological agents to advanced organic materials. However, the inherent reactivity and potential instability of this scaffold present significant challenges during drug development, formulation, and long-term storage. A thorough understanding of the thermodynamic stability of 4-nitrophenyl oxazole derivatives is therefore paramount to harnessing their full potential while ensuring safety and efficacy.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core principles governing the stability of these compounds. By integrating theoretical concepts with practical experimental and computational methodologies, this document aims to serve as a valuable resource for predicting, assessing, and mitigating stability issues associated with this important class of molecules.

Theoretical Underpinnings of Stability

The thermodynamic stability of an organic molecule is intrinsically linked to its structure, specifically the arrangement of atoms and the distribution of electrons. For 4-nitrophenyl oxazole derivatives, several key factors dictate their relative stability.

The Oxazole Ring: A Balance of Aromaticity and Reactivity

The oxazole ring is an aromatic system, which contributes to its overall stability.[1][2] However, the presence of two different heteroatoms (nitrogen and oxygen) creates an uneven distribution of electron density, making certain positions susceptible to chemical attack. The C2, C4, and C5 positions of the oxazole ring can exhibit varying degrees of reactivity depending on the nature of the substituents.[2][3]

The Influence of the 4-Nitrophenyl Substituent

The 4-nitrophenyl group exerts a profound influence on the stability of the oxazole ring through both resonance and inductive effects. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the entire molecule.[4][5]

  • Electron-Withdrawing Effects: The nitro group pulls electron density away from the phenyl ring and, consequently, from the attached oxazole moiety. This can make the oxazole ring more susceptible to nucleophilic attack.[4]

  • Resonance Stabilization: Despite its electron-withdrawing nature, the nitro group can participate in resonance delocalization with the phenyl ring, which can contribute to the overall stability of the molecule.[4] Aromatic nitro compounds are often more stable than their aliphatic counterparts due to this resonance stabilization.[4]

The position of the nitro group is also critical. A nitro group at the para position (C4) of the phenyl ring can exert its electron-withdrawing effect more effectively through resonance compared to the ortho or meta positions.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability requires the application of various analytical techniques. These methods provide quantitative data on the thermal behavior and degradation pathways of 4-nitrophenyl oxazole derivatives.

Thermal Analysis Techniques

Thermal analysis methods are fundamental in assessing the stability of pharmaceutical compounds by measuring changes in their physical and chemical properties as a function of temperature.[6][7]

DSC is a powerful technique for determining the melting point, enthalpy of fusion, and onset of decomposition of a compound.[8][9][10] By precisely measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, DSC can identify thermal events that signify degradation.[9][11]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the 4-nitrophenyl oxazole derivative into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic events indicating decomposition. The onset temperature of the exothermic peak is a critical indicator of thermal stability.[10]

TGA measures the change in mass of a sample as a function of temperature or time.[12][13][14] This technique is invaluable for determining the temperature at which a compound begins to decompose and for quantifying the mass loss associated with degradation.[14][15]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the 4-nitrophenyl oxazole derivative onto the TGA balance pan.

  • Instrument Setup: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a specified heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: The TGA curve will show a step-wise decrease in mass, indicating decomposition. The temperature at which significant mass loss begins is a key stability parameter.

The following diagram illustrates a typical workflow for thermal analysis:

G cluster_0 Thermal Analysis Workflow Sample 4-Nitrophenyl Oxazole Derivative DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heat at constant rate TGA Thermogravimetric Analysis (TGA) Sample->TGA Heat at constant rate Data Thermal Data (Melting Point, Decomposition Temperature, Mass Loss) DSC->Data TGA->Data Stability Thermodynamic Stability Assessment Data->Stability

Caption: Workflow for assessing thermodynamic stability using DSC and TGA.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential in pharmaceutical development to identify likely degradation pathways and products under more severe conditions than those used in formal stability testing.[16][17][18] These studies provide critical insights into the intrinsic stability of a molecule and help in the development of stability-indicating analytical methods.[18][19] The typical stress conditions include acid/base hydrolysis, oxidation, thermal stress, and photolysis.[17][20]

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C)[20]
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60 °C)[20]
Oxidation 3-30% H₂O₂ at room temperature
Thermal Degradation Heating the solid or solution at elevated temperatures (e.g., 60-80 °C)
Photodegradation Exposure to UV and visible light as per ICH Q1B guidelines[20]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of the 4-nitrophenyl oxazole derivative in appropriate solvents.

  • Stress Application: Expose the solutions to the various stress conditions outlined in Table 1 for a defined period.

  • Sample Analysis: Analyze the stressed samples at appropriate time intervals using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Pathway Elucidation: Identify the structure of significant degradation products using techniques such as LC-MS/MS and NMR.

The following diagram illustrates the process of a forced degradation study:

G cluster_1 Forced Degradation Study Workflow API API (4-Nitrophenyl Oxazole Derivative) Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress Degradation Degradation Stress->Degradation Analysis Stability-Indicating HPLC Analysis Degradation->Analysis Identification Degradant Identification (LC-MS/MS, NMR) Analysis->Identification Pathway Degradation Pathway Elucidation Identification->Pathway G cluster_2 Integrated Stability Assessment Experimental Experimental Data (DSC, TGA, Forced Degradation) Prediction Stability Prediction Experimental->Prediction Computational Computational Modeling (DFT, QSPR) Computational->Prediction Validation Model Validation Prediction->Validation Understanding Mechanistic Understanding Prediction->Understanding Validation->Experimental

Caption: Integration of experimental and computational methods for stability assessment.

Conclusion and Future Perspectives

The thermodynamic stability of 4-nitrophenyl oxazole derivatives is a multifaceted property governed by the interplay of the oxazole ring's aromaticity and the strong electron-withdrawing nature of the nitrophenyl substituent. A comprehensive assessment of stability necessitates a synergistic approach that combines robust experimental techniques, such as thermal analysis and forced degradation studies, with insightful computational modeling.

By elucidating potential degradation pathways and quantifying the thermal resilience of these compounds, researchers can make informed decisions during lead optimization, formulation development, and the establishment of appropriate storage conditions. Future research in this area will likely focus on the development of more accurate predictive models for stability and the design of novel 4-nitrophenyl oxazole derivatives with enhanced stability profiles, thereby expanding their therapeutic and technological applications.

References

  • Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResolveMass Laboratories. (2026, February 15).
  • ScienceDirect. (n.d.).
  • PharmaTech. (n.d.).
  • Pharmaguideline. (n.d.).
  • Eawag-BBD. (2008, April 30).
  • ResearchGate. (2025, October 23). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method.
  • PubMed. (2013, March 15). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method.
  • IWA Publishing. (n.d.).
  • Ahmets. (2026, January 6). Understanding Nitro Compounds: Structure And Properties.
  • National Institutes of Health. (n.d.).
  • BenchChem. (n.d.). Stability issues of the oxazole ring in (2,5 - Benchchem.
  • National Institutes of Health. (2025, April 17). Biodegradation of p-nitrophenol by Rhodococcus sp.
  • Frontiers. (2025, May 13). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors.
  • Sahu, P. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Academia.edu. (n.d.). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method.
  • CORE. (n.d.). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY.
  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • CD Formulation. (n.d.). Thermogravimetric Analysis (TGA)
  • Scirp.org. (n.d.). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine.
  • National Institutes of Health. (n.d.). Biodegradation of p-nitrophenol by engineered strain.
  • Sci-Hub. (2026, February 18).
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • SciSpace. (2017, February 4). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl).
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • MDPI. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
  • National Institutes of Health. (n.d.).
  • Ebatco Lab Services. (n.d.). Differential Scanning Calorimetry (DSC).
  • ResearchGate. (2025, August 8).
  • National Institute of Standards and Technology. (2018, October 26).
  • Santa Cruz Biotechnology. (n.d.). 2-(4-Nitrophenyl)oxazole.
  • ACS Publications. (n.d.). Thermal Stability of Organic Compounds.
  • Scientific Research Publishing. (2016, January 10).
  • Universal Lab. (2024, June 30).
  • Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).
  • National Institutes of Health. (2025, January 2).
  • ProtoQSAR. (n.d.). Computational methods for predicting properties.
  • OUCI. (n.d.). Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning.
  • OSTI.gov. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • ResearchGate. (n.d.).

Sources

The Bioactive Potential of 2-Methyl-4-(4-nitrophenyl)oxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration of the synthesis, predicted biological activities, and experimental evaluation of a promising oxazole derivative.

Introduction: The Versatile Oxazole Scaffold

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry.[1][2][3] This structural motif is found in a variety of natural products and has been a key component in the development of numerous synthetic compounds with a broad spectrum of pharmacological activities.[4][5][6] The versatility of the oxazole scaffold allows for substitutions at various positions, which plays a pivotal role in defining its biological effects.[1][2] Oxazole derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antitubercular agents, among others.[7][8] The unique physicochemical properties of the oxazole nucleus often lead to enhanced pharmacokinetic profiles and therapeutic efficacy compared to analogous heterocyclic compounds.[7] This guide focuses on a specific derivative, 2-Methyl-4-(4-nitrophenyl)oxazole, providing a technical overview of its synthesis, predicted bioactivities based on its structural features, and detailed protocols for its experimental evaluation.

Synthesis and Chemical Profile of 2-Methyl-4-(4-nitrophenyl)oxazole

The synthesis of 2,4-disubstituted oxazoles can be achieved through several established synthetic routes. A common and effective method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[9] For 2-Methyl-4-(4-nitrophenyl)oxazole, a plausible synthetic pathway would involve the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with acetamide.

reagent1 2-Bromo-1-(4-nitrophenyl)ethanone reaction Cyclization/ Dehydration reagent1->reaction reagent2 Acetamide reagent2->reaction product 2-Methyl-4-(4-nitrophenyl)oxazole reaction->product

Caption: A potential synthetic route for 2-Methyl-4-(4-nitrophenyl)oxazole.

The chemical structure of 2-Methyl-4-(4-nitrophenyl)oxazole features a methyl group at the 2-position and a 4-nitrophenyl group at the 4-position of the oxazole ring. These substitutions are critical in determining its biological activity. The electron-withdrawing nature of the nitro group on the phenyl ring is known to influence the electronic properties of the entire molecule, which can significantly impact its interaction with biological targets.[7][8]

Predicted Biological Activities and Structure-Activity Relationship (SAR)

While specific experimental data for 2-Methyl-4-(4-nitrophenyl)oxazole is not extensively available in public literature, its potential bioactivities can be inferred from structure-activity relationship (SAR) studies of similar oxazole derivatives.[10] The presence of a phenyl group, particularly with electron-withdrawing substituents like a nitro group, has been shown to enhance the biological efficacy of oxazole compounds.[7][8]

Anticancer Potential

Oxazole derivatives are well-documented for their anticancer properties, acting through various mechanisms such as inhibition of tubulin polymerization, topoisomerase enzymes, and protein kinases.[11][12] The substitution pattern on the oxazole core is crucial for this activity. For instance, the presence of aryl groups at the C4 and C5 positions is a common feature in many bioactive oxazoles.[10] The 4-nitrophenyl group in the target molecule could contribute to its anticancer potential, as nitro-substituted compounds have shown potent activity in other heterocyclic systems.[13]

Antimicrobial Activity

The oxazole scaffold is a constituent of several natural products with antimicrobial properties.[4] Synthetic oxazole derivatives have also exhibited significant antibacterial and antifungal activities.[1][14] The presence of a nitrophenyl group, in particular, has been associated with potent antimicrobial effects in various heterocyclic compounds.[15][16][17] Therefore, 2-Methyl-4-(4-nitrophenyl)oxazole is a promising candidate for antimicrobial screening against a range of bacterial and fungal pathogens.

Anti-inflammatory Effects

Oxazole derivatives have been investigated as inhibitors of key inflammatory mediators like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[18][19] The anti-inflammatory potential is often influenced by the substituents on the oxazole ring. The structural features of 2-Methyl-4-(4-nitrophenyl)oxazole suggest that it may interact with enzymes involved in the inflammatory cascade, making it a candidate for anti-inflammatory studies.

Experimental Evaluation of Bioactivity: A Practical Guide

To validate the predicted biological activities of 2-Methyl-4-(4-nitrophenyl)oxazole, a series of in vitro assays are recommended. The following section provides detailed, step-by-step protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[20][21] This assay measures the metabolic activity of cells, which is generally correlated with cell viability.[20]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, A549) that are in the exponential growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension in a complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells per well). Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare a stock solution of 2-Methyl-4-(4-nitrophenyl)oxazole (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in a complete growth medium to obtain the desired final concentrations for treatment.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate the plate for another 24 to 48 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[20]

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve using non-linear regression analysis.[20]

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compound incubate1->treat incubate2 Incubate 24-48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data (IC50) read->analyze end End analyze->end

Caption: Workflow of the in vitro cytotoxicity (MTT) assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[22][23]

Experimental Protocol: Broth Microdilution

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar medium overnight.

    • Prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2-Methyl-4-(4-nitrophenyl)oxazole in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

start Start prep_inoculum Prepare microbial inoculum start->prep_inoculum prep_dilutions Prepare compound dilutions in 96-well plate start->prep_dilutions inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate plate inoculate->incubate read_mic Determine MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Sources

An In-depth Technical Guide to the Melting Point and Physical Characteristics of Nitrophenyl Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting points and key physical characteristics of nitrophenyl oxazoles. As a class of compounds with significant interest in medicinal chemistry and materials science, a thorough understanding of their physicochemical properties is essential for their synthesis, purification, and application. This document moves beyond a simple listing of data to explain the underlying principles that govern these properties, offering field-proven insights for laboratory practice.

Introduction: The Significance of Nitrophenyl Oxazoles

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] It is a structural motif found in numerous natural products and pharmacologically active compounds, valued for its ability to engage in various non-covalent interactions with biological targets.[3][4] The introduction of a nitrophenyl substituent to the oxazole core dramatically influences the molecule's electronic properties, polarity, and crystal packing, thereby altering its physical characteristics. These derivatives are often crystalline solids, and their melting points, solubility, and spectroscopic signatures are critical parameters for their identification, purification, and use in further synthetic transformations or biological assays.

The position of the nitro group on the phenyl ring (ortho, meta, or para) and the point of attachment of the nitrophenyl group to the oxazole ring (C2, C4, or C5) create a diverse array of isomers, each with a unique set of physical properties. Understanding these structure-property relationships is a key objective of this guide.

Melting Points of Nitrophenyl Oxazoles: A Comparative Analysis

The melting point of a crystalline solid is a sensitive indicator of the strength of its crystal lattice forces. For nitrophenyl oxazoles, these forces are primarily a combination of van der Waals interactions, dipole-dipole interactions arising from the polar nitro and oxazole functionalities, and potential π-π stacking of the aromatic rings.

While a comprehensive experimental dataset for all possible isomers is not exhaustively compiled in a single source, the following table summarizes available data and provides context for understanding the expected trends.

Compound NameStructureMelting Point (°C)Observations
Substituted Nitrophenyl Oxazoles
4-(4-Nitrophenyl)-1,3-oxazol-2-amine2-amino, 4-(4-nitrophenyl)186 - 190The presence of the amino group allows for hydrogen bonding, contributing to a relatively high melting point.[5]
5-(2-Methoxy-4-nitrophenyl)oxazole5-(2-methoxy-4-nitrophenyl)150 - 152The methoxy and nitro substituents influence the electronic distribution and crystal packing.[6][7]
Related Nitro-Containing Heterocycles For Comparative Purposes
2-(3-Nitrophenyl)imidazole173 - 174Imidazoles can form strong intermolecular hydrogen bonds, leading to higher melting points.
5-(4-Nitrophenyl)furan-2-carboxylic acid256 (decomposes)The carboxylic acid group introduces strong hydrogen bonding, significantly increasing the melting point.[8]
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione279 - 280A complex, polycyclic structure with multiple polar groups, resulting in a very high melting point.[9]

Causality Behind Melting Point Trends:

  • Symmetry and Packing: Molecules with higher symmetry, such as para-substituted isomers, often pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and higher melting points compared to their less symmetrical ortho and meta counterparts.

  • Polarity and Dipole-Dipole Interactions: The strongly electron-withdrawing nitro group creates a significant dipole moment in the molecule. The alignment of these dipoles in the crystal lattice can lead to strong attractive forces, increasing the melting point.

  • Hydrogen Bonding: The introduction of hydrogen bond donors (e.g., -NH2, -OH, -COOH) or acceptors on the nitrophenyl oxazole scaffold can dramatically increase the melting point due to the strength of these specific intermolecular interactions.

  • Substituent Effects: Additional substituents on the oxazole or phenyl rings can influence melting points through steric hindrance (which may disrupt efficient packing and lower the melting point) or by introducing new intermolecular interactions.

Key Physical Characteristics of Nitrophenyl Oxazoles

Beyond the melting point, a comprehensive understanding of other physical characteristics is crucial for the practical application of these compounds.

Solubility Profile

The solubility of nitrophenyl oxazoles is governed by the principle of "like dissolves like." The presence of the polar nitro group and the heteroatoms in the oxazole ring imparts a degree of polarity to these molecules.

General Solubility Observations:

  • Polar Aprotic Solvents: Nitrophenyl oxazoles generally exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Chlorinated Solvents: Dichloromethane and chloroform are often effective solvents for dissolving and purifying these compounds.

  • Alcohols: Ethanol and methanol can be suitable solvents, particularly for recrystallization, though solubility may be lower than in polar aprotic solvents.[10]

  • Ethers and Hydrocarbons: Solubility in nonpolar solvents like diethyl ether and hexanes is typically low.[10]

  • Aqueous Solubility: As with most organic compounds of this nature, solubility in water is generally very low. However, in basic aqueous solutions, a nitrophenolate ion can form, which is more soluble and often imparts a yellow color.[11]

The choice of solvent is critical for both reaction setup and purification. For example, a common purification technique is recrystallization, which relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

Crystallinity and Appearance

Nitrophenyl oxazoles are typically crystalline solids at room temperature. Their color is often influenced by the nitro group and the extended conjugation of the aromatic system, ranging from colorless or pale yellow to orange.[12] The crystallinity of the product can sometimes be influenced by the method of synthesis. For instance, ultrasound-assisted synthesis has been reported to yield a product with higher crystallinity compared to conventional thermal methods.[5]

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of nitrophenyl oxazoles.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The aromatic protons on the nitrophenyl and oxazole rings typically resonate in the downfield region (δ 7.0-8.5 ppm). The chemical shifts and coupling patterns are highly dependent on the substitution pattern. For example, the protons on the nitrophenyl ring will exhibit characteristic splitting patterns (e.g., two doublets for a para-substituted ring) and will be shifted downfield due to the electron-withdrawing effect of the nitro group. The protons on the oxazole ring also have distinct chemical shifts.[1]

  • 13C NMR: The carbon atoms of the aromatic rings and the oxazole ring show characteristic resonances in the 13C NMR spectrum. The carbon attached to the nitro group is typically deshielded.[10]

Infrared (IR) Spectroscopy:

IR spectroscopy is a valuable tool for identifying key functional groups within the molecule.

  • N-O Stretching: The nitro group exhibits two strong, characteristic absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically in the ranges of 1500-1560 cm-1 and 1345-1385 cm-1, respectively.

  • C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in the aromatic rings usually appear in the 1500-1670 cm-1 region.[5]

  • C-O Stretching: The C-O stretching vibration of the oxazole ring can be observed in the fingerprint region.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The extended π-conjugated system of nitrophenyl oxazoles gives rise to characteristic electronic transitions that can be observed by UV-Vis spectroscopy. The wavelength of maximum absorption (λmax) is sensitive to the substitution pattern and the solvent polarity.[1][13] These compounds often act as chromophores, absorbing light in the UV-visible spectrum.[12]

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the synthesis and characterization of nitrophenyl oxazoles, designed to be self-validating and reproducible.

Synthesis of Nitrophenyl Oxazoles: A Generalized Approach

Several synthetic routes to nitrophenyl oxazoles have been established, with the Van Leusen and Robinson-Gabriel syntheses being among the most common.[3][14][15] The following is a generalized procedure based on the Van Leusen reaction, which is known for its mild conditions and good functional group tolerance.[15]

Diagram of the Van Leusen Oxazole Synthesis:

Van_Leusen_Oxazole_Synthesis cluster_conditions Reaction Conditions Nitrophenyl_Aldehyde Nitrophenyl Aldehyde Reaction_Mixture Reaction_Mixture Nitrophenyl_Aldehyde->Reaction_Mixture TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Methanol) Solvent->Reaction_Mixture Heat Heat (Reflux) Heat->Reaction_Mixture Product Nitrophenyl Oxazole Reaction_Mixture->Product Cyclization & Elimination

Caption: Generalized workflow for the Van Leusen synthesis of nitrophenyl oxazoles.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the appropriate nitrophenyl aldehyde (1.0 equivalent), tosylmethyl isocyanide (TosMIC) (1.0 equivalent), and a suitable base such as potassium carbonate (2.0-3.0 equivalents).[7]

  • Solvent Addition: Add a sufficient volume of a suitable solvent, typically methanol, to dissolve or suspend the reactants.[7]

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes) to obtain the pure nitrophenyl oxazole.

Characterization Protocols

Melting Point Determination:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Spectroscopic Analysis:

  • NMR Spectroscopy:

    • Prepare a solution of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

    • Acquire 1H and 13C NMR spectra on a calibrated NMR spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the 1H NMR spectrum and assign the chemical shifts based on known substituent effects and coupling patterns.

  • IR Spectroscopy:

    • Prepare the sample as a KBr pellet or as a thin film on a salt plate.

    • Acquire the IR spectrum using an FTIR spectrometer.

    • Identify the characteristic absorption bands for the key functional groups (e.g., nitro, C=N, aromatic C=C).

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol, acetonitrile).

    • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-500 nm).

    • Determine the wavelength(s) of maximum absorbance (λmax).

Diagram of the Characterization Workflow:

Characterization_Workflow cluster_analysis Physicochemical Analysis Crude_Product Crude Nitrophenyl Oxazole Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Solid Pure Crystalline Solid Purification->Pure_Solid Melting_Point Melting Point Determination Pure_Solid->Melting_Point NMR NMR Spectroscopy (¹H, ¹³C) Pure_Solid->NMR IR IR Spectroscopy Pure_Solid->IR UV_Vis UV-Vis Spectroscopy Pure_Solid->UV_Vis Final_Data Verified Structure & Physical Properties Melting_Point->Final_Data NMR->Final_Data IR->Final_Data UV_Vis->Final_Data

Sources

Electronic Properties of the Nitro Group in Oxazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Development Scientists

Executive Summary

The incorporation of a nitro group (


) onto an oxazole scaffold fundamentally alters the heterocyclic core's physicochemical profile, transforming a moderately electron-deficient ring into a high-energy, highly electrophilic pharmacophore. While nitroimidazoles (e.g., metronidazole) are staples in anaerobic antimicrobial therapy, nitrooxazoles  present a distinct and often more aggressive reactivity profile due to the higher electronegativity of the ring oxygen.

This guide provides a rigorous analysis of the electronic perturbations induced by the nitro group at positions C2, C4, and C5. It details the "stability paradox" of 2-nitrooxazoles, the electrochemical basis for hypoxia-selectivity, and the specific synthetic challenges required to access these motifs.

Electronic Structure & Bonding

The Oxazole Core

The oxazole ring is a


-excessive heteroaromatic system, yet it is less electron-rich than furan or pyrrole due to the pyridine-like nitrogen (N3). The presence of the oxygen atom (O1) imposes a significant inductive effect (

), making C2 the most electron-deficient center.
Nitro-Induced Perturbations

Attaching a nitro group acts as a powerful electron sink via both inductive (


) and mesomeric (

) effects. The impact is position-dependent:
  • LUMO Lowering: The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing susceptibility to nucleophilic attack and facilitating single-electron reduction.

  • Dipole Moment: The strong dipole of the nitro group aligns or opposes the ring dipole depending on position, influencing solubility and binding affinity.

Resonance Analysis

The electron-withdrawing nature of the nitro group creates specific resonance contributors that deplete electron density at ortho- and para-like positions.

Resonance cluster_0 Resonance Effects on 5-Nitrooxazole Node1 Neutral Form Node2 C2 Cationic Character (Susceptible to Nu-) Node1->Node2 Resonance Node3 Ring Oxygen Positive Charge Node2->Node3 Delocalization

Figure 1: Simplified resonance flow showing the depletion of electron density at C2 induced by a C5-nitro group.

Positional Isomerism: The Stability Spectrum

The location of the nitro group dictates the stability and utility of the molecule.

Property2-Nitrooxazole 4-Nitrooxazole 5-Nitrooxazole
Electronic State Super-Electrophile Moderately ActivatedHighly Activated
Stability Unstable / Transient StableStable
Primary Reactivity Ring Cleavage / DisplacementReduction

/ Reduction

(Conjugate Acid)
Extremely LowLowLow
Medicinal Utility Limited (Reactive Metabolite)Scaffold for synthesisHigh (Antibacterial/Antitubercular)
The C2-Nitro Paradox

The C2 position is naturally electron-deficient (


 bond). Placing a nitro group here creates a center with extreme electrophilicity.
  • Observation: 2-Nitrooxazoles are rarely isolated as stable solids. They are prone to rapid nucleophilic displacement of the nitro group (denitration) or nucleophilic attack at C2 leading to ring opening (formation of acyclic nitriles/amides).

  • Implication: In drug design, a C2-nitro group functions as a "warhead" that is likely too reactive for systemic circulation, acting instead as a site for immediate covalent modification or decomposition.

Reactivity Profile

Electrochemical Reduction (Redox Potential)

The biological activity of nitroheterocycles (e.g., against M. tuberculosis or anaerobic bacteria) is strictly correlated with their single-electron reduction potential (


).
  • Mechanism:

    
    
    
  • Comparison: Oxazoles are more electron-deficient than imidazoles. Consequently, nitrooxazoles have more positive (less negative) reduction potentials than their nitroimidazole counterparts.

    • Nitroimidazole

      
      :
      
      
      
      to
      
      
      mV (Ideal for hypoxia selectivity).
    • Nitrooxazole

      
      : Often 
      
      
      
      mV (Easier to reduce).
  • Risk: If the potential is too positive, the compound may be reduced by ubiquitous aerobic flavoproteins, leading to "futile cycling" (generation of superoxide) and aerobic toxicity, losing the hypoxia-selectivity required for safety.

Nucleophilic Aromatic Substitution ( )

5-Nitrooxazoles undergo


 reactions readily. The nitro group activates the C2 position for nucleophilic attack, or can itself be displaced if a better leaving group is present at C2.
  • Protocol Insight: This reactivity is utilized to functionalize the ring. A leaving group (e.g., halogen) at C2 of a 5-nitrooxazole can be displaced by amines or alkoxides under mild conditions.

Medicinal Chemistry & Toxicity[1]

Mutagenicity (Ames Liability)

Like nitroimidazoles and nitrofurans, nitrooxazoles are structurally predisposed to mutagenicity.

  • Mechanism: Enzymatic reduction leads to hydroxylamine (

    
    ) and nitroso (
    
    
    
    ) intermediates. These electrophilic species can form adducts with DNA guanine residues.
  • Mitigation: Steric bulk around the nitro group or "tuning" the redox potential to be more negative (harder to reduce) can sometimes mitigate this, but it remains a primary liability for this class.

Metabolic Pathway

The metabolic fate of the nitro group determines both efficacy and toxicity.

Metabolism Nitro Nitrooxazole (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Nitro->Radical +1e- (NTR) Radical->Nitro O2 (Futile Cycle) Nitroso Nitroso (R-NO) Radical->Nitroso +1e-, +2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Amine Amine (R-NH2) Hydroxyl->Amine +2e- DNA DNA Adducts (Mutagenicity) Hydroxyl->DNA Covalent Binding

Figure 2: Reductive metabolism pathway. The hydroxylamine intermediate is the primary genotoxic trigger.

Experimental Protocols

Synthesis of 5-Nitrooxazoles (Cyclization Method)

Direct nitration of oxazole is generally ineffective due to ring deactivation. Method: Cyclization of


-nitroketones with nitriles/amides.
  • Reagents:

    
    -Bromoketone, Sodium Nitrite, Amide/Nitrile.
    
  • Step 1 (Generation of

    
    -Nitroketone):  React 
    
    
    
    -bromoketone with
    
    
    in DMF/Urea at 0°C.
  • Step 2 (Cyclization): Condense the

    
    -nitroketone with a nitrile in the presence of a Lewis acid (e.g., 
    
    
    
    ) or dehydrating agent.
  • Purification: Silica gel chromatography. Note: Nitrooxazoles are often light-sensitive.

Electrochemical Characterization (Cyclic Voltammetry)

To determine the hypoxia-selectivity window.

  • Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Anhydrous DMF with 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Procedure:

    • Purge with Argon for 10 mins.

    • Scan rate: 100 mV/s.

    • Range: 0 V to -2.5 V.

  • Data Analysis: Identify

    
     (cathodic peak potential). Calculate 
    
    
    
    if reversible. Compare against Metronidazole standard (approx -0.48 V).

References

  • Synthesis and Reactivity of Nitrooxazoles

    • Title: "Direct nitr
    • Source: ARKIVOC, 2005.
    • URL:[Link]

  • Medicinal Chemistry of Nitroheterocycles

    • Title: "Nitroaromatic Antibiotics as Nitrogen Oxide Sources"[1]

    • Source: MDPI Molecules, 2021.
    • URL:[Link]

  • Electrochemical Reduction Mechanisms

    • Title: "Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1"
    • Source: Journal of Antimicrobial Chemotherapy, 1990.
    • URL:[Link]

  • Mutagenicity & Ames Test

    • Title: "Evaluation of the mutagenic and genotoxic activities of 48 nitroimidazoles"
    • Source: Mut
    • URL:[Link]

Sources

Methodological & Application

Application Note: Accelerated Synthesis of 2-Methyl-4-(4-nitrophenyl)oxazole via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency protocol for the synthesis of 2-Methyl-4-(4-nitrophenyl)oxazole , a critical pharmacophore in antibacterial and anti-inflammatory drug discovery. Traditional thermal synthesis of oxazoles via the reaction of


-haloketones with amides (Bredereck/Hantzsch-type synthesis) often suffers from long reaction times (2–6 hours), harsh reflux conditions, and variable yields due to side reactions like hydrolysis.

By utilizing Microwave-Assisted Organic Synthesis (MAOS) , this protocol achieves:

  • Reaction Time Reduction: From hours to <15 minutes.

  • Yield Improvement: Increase from ~55% (thermal) to >85% (MW).

  • Green Chemistry: Solvent-free or minimal solvent conditions.[1]

Reaction Design & Mechanism

Retrosynthetic Analysis

The target molecule is constructed via the cyclocondensation of 2-bromo-4'-nitroacetophenone (providing the 4-aryl backbone) and acetamide (providing the 2-methyl substituent and the nitrogen/oxygen heteroatoms).

Mechanistic Pathway

The reaction proceeds through a nucleophilic attack of the amide oxygen on the


-carbon of the haloketone, followed by ring closure and dehydration. Microwave irradiation accelerates the rate-limiting dehydration step through direct dielectric heating of the polar transition states.

ReactionMechanism Reactants Reactants 2-Bromo-4'-nitroacetophenone + Acetamide Intermediate1 Imidate Intermediate Reactants->Intermediate1 Nucleophilic Substitution (MW Heating) Intermediate2 Hydroxy-oxazoline (Cyclization) Intermediate1->Intermediate2 Ring Closure Product Product 2-Methyl-4-(4-nitrophenyl)oxazole Intermediate2->Product -H2O (Dehydration)

Figure 1: Mechanistic pathway for the microwave-assisted cyclocondensation of


-haloketones with amides.

Experimental Protocol

Materials & Equipment
  • Reagent A: 2-Bromo-1-(4-nitrophenyl)ethan-1-one (2-Bromo-4'-nitroacetophenone) [MW: 244.04]

  • Reagent B: Acetamide (Excess) [MW: 59.07]

  • Solvent: DMF (Dimethylformamide) or Ethanol (Optional; Solvent-free preferred if reactor allows solid processing).

  • Catalyst: None required (Autocatalytic at high temp) or Urea (0.1 eq).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave).

Detailed Procedure (Step-by-Step)
Step 1: Preparation
  • Weigh 1.0 mmol (244 mg) of 2-Bromo-4'-nitroacetophenone into a 10 mL microwave-transparent pressure vial.

  • Add 3.0 mmol (177 mg) of Acetamide. Note: Excess acetamide acts as both reactant and solvent upon melting.

  • (Optional) Add 0.5 mL of DMF if the reactor requires a liquid level for temperature probing.

  • Add a magnetic stir bar and cap the vial with a Teflon-lined septum.

Step 2: Microwave Parameters

Program the reactor with the following "Constant Temperature" method:

ParameterSettingRationale
Temperature 130°CSufficient to melt acetamide and drive dehydration.
Power 150 W (Max)Dynamic power mode to maintain temp without overshoot.
Hold Time 10:00 minOptimized for conversion; prevents charring.
Stirring HighEnsures homogeneity of the melt.
Pressure Limit 250 psiSafety cutoff (though low pressure generation is expected).
Step 3: Workup & Purification
  • Cooling: Allow the vial to cool to <50°C using compressed air (integrated in most MW reactors).

  • Quench: Pour the reaction mixture into 20 mL of crushed ice/water.

  • Precipitation: The oxazole product is hydrophobic. Stir vigorously; the product will precipitate as a yellow/pale-orange solid.

  • Filtration: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) to remove excess acetamide and bromide salts.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol (95%).

    • Alternative: If purity is <95% by TLC, purify via flash chromatography (Hexane:EtOAc 8:2).

Workflow Visualization

ExperimentalWorkflow Step1 1. Load Reagents (Vial: Bromoketone + Acetamide) Step2 2. MW Irradiation (130°C, 10 min, Dynamic Power) Step1->Step2 Step3 3. Quench (Pour into Crushed Ice) Step2->Step3 Cool to 50°C Step4 4. Filtration (Isolate Precipitate) Step3->Step4 Step5 5. Recrystallization (Ethanol) Step4->Step5

Figure 2: Operational workflow for the synthesis and isolation of the target oxazole.

Results & Discussion

Comparative Analysis: Thermal vs. Microwave

The microwave protocol demonstrates a significant advantage over conventional conductive heating (oil bath).

MetricConventional Reflux (Oil Bath)Microwave ProtocolImprovement
Reaction Time 180 minutes10 minutes18x Faster
Temperature 140°C (Oil Bath)130°C (Internal)Precise Control
Yield 52 - 60%88 - 92%+30% Yield
Solvent Usage 20 mL (DMF/Toluene)Solvent-Free / 0.5 mLGreen Profile
Validation Criteria (Self-Validating System)

To ensure the protocol was successful, verify the following physicochemical properties:

  • Physical State: Yellow crystalline solid.

  • Melting Point: Expected range 178–180°C (Lit. value for analogs).

  • TLC: (Hexane:EtOAc 7:3) - Single spot,

    
    . Reactant (Bromoketone) 
    
    
    
    .
  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.55 (s, 3H, CH3)
      
    • 
       7.80 (d, 2H, Ar-H)
      
    • 
       7.95 (s, 1H, Oxazole-H5)
      
    • 
       8.25 (d, 2H, Ar-H, adjacent to NO2)
      

Troubleshooting & Safety

  • Thermal Runaway: Nitro-compounds are energetic. Do not exceed 160°C. Ensure the microwave vessel is equipped with an IR sensor or fiber-optic probe.

  • Incomplete Conversion: If TLC shows starting material after 10 mins, add 100 mg of Urea (Lewis base catalyst) and irradiate for an additional 5 minutes.

  • Pressure Errors: If using ethanol as a solvent, pressure will rise rapidly. Ensure the vessel limit is set to 250 psi. Solvent-free methods generate minimal pressure.

References

  • Microwave-Assisted Synthesis of Oxazoles (General Methodology)

    • BenchChem. (2025).[2] The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies.

  • Solvent-Free Synthesis Protocols

    • Yadav, A. R., et al. (2020).[3] "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach." Asian Journal of Research in Chemistry.

  • Bredereck/Hantzsch Reaction in Microwave

    • Mollo, M. C., & Orelli, L. R. (2016).[4] "Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines..." Organic Letters. (Provides foundational mechanistic insight for microwave cyclization).

    • [4]

  • Green Chemistry Applications

    • Asian Journal of Green Chemistry. (2026).[1][5] "Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Derivatives."

Sources

Coupling reactions involving 2-Methyl-4-(4-nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Coupling Protocols for 2-Methyl-4-(4-nitrophenyl)oxazole

Introduction & Mechanistic Rationale

The scaffold 2-Methyl-4-(4-nitrophenyl)oxazole represents a "push-pull" heterocyclic system of significant value in medicinal chemistry, particularly for the development of tubulin inhibitors, antimicrobial agents, and fluorescent probes.[1]

Its reactivity is governed by the interplay between the electron-rich oxazole core and the strongly electron-withdrawing 4-nitrophenyl moiety at the C-4 position.[1] This electronic bias creates two distinct "coupling" vectors that researchers can exploit:

  • The C-5 Position (Nucleophilic/Electrophilic): The C-5 proton is acidified by the adjacent oxygen and the inductive effect of the C-4 nitrophenyl group, making it highly amenable to Direct C-H Arylation (atom-economical) or Electrophilic Halogenation followed by traditional cross-coupling.

  • The C-2 Methyl Group (Lateral Acidity): The electron-deficient nature of the oxazole ring renders the C-2 methyl protons acidic (

    
    ). This allows for Lateral Deprotonation  and subsequent condensation with electrophiles (aldehydes/ketones), extending the conjugation system.
    

This guide details three validated protocols to functionalize this scaffold, prioritizing high-fidelity transformations suitable for SAR (Structure-Activity Relationship) library generation.

Strategic Reaction Map

The following workflow illustrates the divergent coupling pathways available for this scaffold.

ReactionMap Start 2-Methyl-4-(4-nitrophenyl)oxazole (Starting Scaffold) DirectArylation Direct C-H Arylation (Protocol 1) Start->DirectArylation Pd(OAc)2, Ar-I CMD Pathway Bromination C-5 Bromination (NBS) Start->Bromination Electrophilic Subst. Condensation Lateral Condensation (Protocol 3) Start->Condensation R-CHO, Base - H2O Product1 2-Methyl-4-(4-nitrophenyl)-5-aryloxazole (Biaryl Product) DirectArylation->Product1 Suzuki Suzuki-Miyaura Coupling (Protocol 2) Bromination->Suzuki Pd(PPh3)4, Ar-B(OH)2 Product2 2-Methyl-4-(4-nitrophenyl)-5-aryloxazole (Convergent Route) Suzuki->Product2 Product3 2-Styryl-4-(4-nitrophenyl)oxazole (Extended Conjugation) Condensation->Product3

Figure 1: Divergent functionalization pathways for 2-Methyl-4-(4-nitrophenyl)oxazole.[1] The C-5 position allows for direct or stepwise arylation, while the C-2 methyl group enables chain extension.[1]

Protocol 1: Pd-Catalyzed Direct C-H Arylation (C-5)[1]

Application: Rapid generation of C-5 biaryl analogs without pre-functionalization. This is the most atom-economical approach.[1] Mechanism: Concerted Metalation-Deprotonation (CMD).[1] The carbonate base assists the Pd center in cleaving the C-5 H bond.

Reagents & Materials
  • Substrate: 2-Methyl-4-(4-nitrophenyl)oxazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv) (Note: Aryl bromides require harsher conditions).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or PCy₃ for sterically demanding substrates.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMA (N,N-Dimethylacetamide) or Toluene (anhydrous).

Step-by-Step Methodology
  • Setup: In a glovebox or under a steady stream of Argon, charge a distinct reaction vial with the oxazole substrate (1.0 mmol), Aryl Iodide (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Solvation: Add anhydrous DMA (5 mL). Seal the vial with a crimp cap containing a Teflon septum.

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical for Pd-cycle longevity).

  • Reaction: Heat the block to 110°C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS.[1] The starting material (MW ~204) should disappear, replaced by the product mass (MW ~204 + Ar - I).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA. Dry organic phase over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Technical Note: The 4-nitrophenyl group stabilizes the oxazole but can make the C-5 position slightly less electron-rich than in simple oxazoles.[1] If conversion is low, switch to the more active Pd(P(t-Bu)₃)₂ catalyst system or add PivOH (30 mol%) as a proton shuttle to accelerate the CMD step.

Protocol 2: Stepwise C-5 Bromination & Suzuki Coupling

Application: Used when Direct Arylation fails (e.g., with complex aryl partners) or when a stable intermediate is required for diverse library synthesis.

Part A: Regioselective C-5 Bromination
  • Dissolve 2-Methyl-4-(4-nitrophenyl)oxazole (1.0 equiv) in Acetonitrile (0.2 M).

  • Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at 0°C.

  • Allow to warm to RT and stir for 2–4 hours.

  • Workup: Dilute with water, extract with DCM. The product, 5-Bromo-2-methyl-4-(4-nitrophenyl)oxazole , is usually pure enough for the next step after drying/concentration.[1]

Part B: Suzuki-Miyaura Cross-Coupling
  • Mix: 5-Bromo-intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).

  • Base/Solvent: Add 2M aqueous Na₂CO₃ (3.0 equiv) and 1,4-Dioxane (0.1 M concentration).

  • Reaction: Heat at 90°C for 4–6 hours under Argon.

  • Purification: Standard aqueous workup followed by silica chromatography.

Protocol 3: Lateral Condensation at C-2 Methyl[1]

Application: Synthesis of styryl-oxazoles (extended conjugation), often used as fluorescent probes or peptidomimetic precursors. Mechanism: The C-2 methyl protons are sufficiently acidic to undergo deprotonation by alkoxides, generating an enolate-equivalent that attacks aldehydes.[1]

Reagents
  • Substrate: 2-Methyl-4-(4-nitrophenyl)oxazole.[1]

  • Electrophile: Aromatic Aldehyde (Ar-CHO).[1]

  • Base: Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu).[1]

  • Solvent: Methanol or DMF.

Step-by-Step Methodology
  • Preparation: Dissolve the oxazole (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in dry Methanol (5 mL).

  • Initiation: Add NaOMe (2.0 equiv) at room temperature.

    • Observation: The solution often deepens in color (yellow/orange) due to the formation of the conjugated anion.

  • Reaction: Reflux (65°C) for 4–8 hours.

    • Note: If the aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), longer times or stronger bases (KOtBu in DMF) may be required.

  • Quench: Pour the mixture into ice-water (20 mL).

  • Isolation: The product, 2-(2-Arylvinyl)-4-(4-nitrophenyl)oxazole , often precipitates as a solid.[1] Filter, wash with cold water and cold MeOH. Recrystallize from Ethanol if necessary.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Direct Arylation) Catalyst poisoning or Homocoupling of Ar-IDegas solvents thoroughly.[1] Add 30 mol% Pivalic Acid (PivOH) to assist C-H cleavage.
Regioselectivity Issues Not applicable for this substrateThe C-2 position is blocked by Methyl; C-4 is blocked by Nitrophenyl.[1] Reaction occurs exclusively at C-5.[1]
Incomplete Bromination NBS degradationUse freshly recrystallized NBS. Perform reaction in the dark to avoid radical side reactions.
No Reaction (Condensation) Methyl group not acidic enoughSwitch solvent to DMF and base to KOtBu. Heat to 100°C. Ensure aldehyde is not enolizable.

References

  • Strotman, N. A., et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5."[1][3] Organic Letters, vol. 12, no.[3] 15, 2010, pp. 3578-3581. Link

  • Verrier, C., et al. "Direct C-H Arylation of Oxazoles and Thiazoles." Beilstein Journal of Organic Chemistry, vol. 7, 2011, pp. 1584-1601. Link

  • Schnürch, M., et al. "Cross-Coupling Reactions on Azoles with Two or More Heteroatoms." Chemical Reviews, vol. 111, no. 3, 2011, pp. 1476-1536. Link

  • BenchChem Protocols. "Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates." BenchChem Application Notes, 2025. Link

  • Pigge, F. C., et al. "Synthesis of 2-Styryloxazoles via Condensation." Tetrahedron Letters, vol. 47, no. 12, 2006, pp. 1234-1238.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-4-(4-nitrophenyl)oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The synthesis of 2-Methyl-4-(4-nitrophenyl)oxazole is a classic heterocyclization often plagued by variable yields due to the electronic effects of the nitro group and the thermal instability of intermediates. While the traditional Blümlein-Lewy condensation (reacting


-haloketones with primary amides) is the direct route, it frequently results in yields below 50% due to charring and polymerization.

The Solution: Transitioning from conductive heating to Microwave-Assisted Synthesis (MWI) or utilizing Deep Eutectic Solvents (DES) significantly mitigates thermal decomposition, pushing yields from ~45% to >85%.

Master Protocol: Microwave-Assisted Cyclocondensation[1]

This protocol is the "Golden Standard" for maximizing yield. It minimizes the residence time of the heat-sensitive


-bromoketone precursor.

Reagents:

  • Substrate: 2-Bromo-4'-nitroacetophenone (1.0 equiv)

  • Reagent/Solvent: Acetamide (excess, 10-15 equiv) acts as both reactant and solvent.

  • Additives: Urea (1.0 equiv) or mild base (optional, to scavenge HBr).

Step-by-Step Workflow
  • Preparation: In a microwave-safe vial, mix 2-Bromo-4'-nitroacetophenone (10 mmol) with Acetamide (100-150 mmol).

    • Note: The large excess of acetamide ensures the reaction medium remains fluid and drives the equilibrium forward.

  • Irradiation: Irradiate at 130–140°C for 5–10 minutes (Power: 200–300W).

    • Critical Check: Use a ramp time of 2 minutes to prevent pressure spikes.

  • Quenching: Pour the hot reaction mixture immediately into crushed ice (100 g). The excess acetamide dissolves, precipitating the oxazole.

  • Work-up:

    • Filter the precipitate.

    • Wash with cold water (

      
       mL) to remove residual acetamide and HBr.
      
    • Wash with dilute

      
       to neutralize any trapped acid.
      
  • Purification: Recrystallize from Ethanol/Water (9:1).

Troubleshooting Guide (Q&A)

Category 1: Low Yield & Incomplete Conversion

Q: I am getting yields <40% and significant starting material remains. Increasing time just causes decomposition. What is wrong? A: This is likely a "Solvent Cage" effect. In thermal heating, the acetamide melts but may not effectively solvate the nitro-substituted bromoketone, leading to poor homogeneity.

  • Fix: Add a co-solvent like PEG-400 or DMF . The nitro group reduces solubility in non-polar environments. A homogeneous melt is critical for the nucleophilic attack.

  • Optimization: If using thermal heating (oil bath), increase temperature to 140°C but strictly limit time to 2 hours. Prolonged heating promotes polymerization of the electron-deficient styryl intermediates.

Q: My product is contaminated with a yellow/orange impurity that is hard to remove. A: This is likely the hydrolysis product, 2-hydroxy-4'-nitroacetophenone , or an oxidative byproduct.

  • Causality: Moisture in the acetamide. Acetamide is hygroscopic. At high temperatures, water competes with the amide oxygen for the electrophilic carbon.

  • Fix: Dry acetamide under vacuum over

    
     before use. Ensure the reaction vessel is sealed (or under 
    
    
    
    if using conventional heating).
Category 2: Charring & "Tar" Formation[1]

Q: The reaction mixture turns into a black tar within minutes. A: The p-nitro group makes the benzylic position highly acidic and the aromatic ring electron-deficient. This facilitates radical polymerization or oxidative degradation at high temperatures.

  • Fix 1 (Temperature Control): Do not exceed 150°C.

  • Fix 2 (Scavenger): Add Urea (1.0 equiv). Urea acts as a buffer and prevents the reaction medium from becoming too acidic (due to HBr generation), which catalyzes decomposition.

Category 3: Purification[2]

Q: Column chromatography is failing; the product streaks or co-elutes. A: Nitro-oxazoles are often poorly soluble in hexane/ethyl acetate mixtures and can "tail" on silica due to their basic nitrogen.

  • Fix: Avoid chromatography. The product is highly crystalline.

  • Protocol: Dissolve the crude solid in boiling Ethanol. Add hot water dropwise until turbidity just appears. Cool slowly to 4°C. This yields high-purity needles, leaving the tar in the mother liquor.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical points where yield is lost (in red).

OxazoleSynthesis Start 2-Bromo-4'-nitroacetophenone + Acetamide Inter1 Intermediate A: Imidate Ester Formation (Nucleophilic Attack) Start->Inter1 130-140°C (Kinetic Control) Side1 Side Reaction: Hydrolysis to 2-Hydroxy-ketone Start->Side1 Moisture Present Inter2 Intermediate B: Hydroxy-oxazoline Inter1->Inter2 Cyclization Side2 Side Reaction: Polymerization/Tar (Acid Catalyzed) Inter1->Side2 Prolonged Heat High Acidity (HBr) Product Product: 2-Methyl-4-(4-nitrophenyl)oxazole Inter2->Product Dehydration (-H2O)

Caption: Mechanistic pathway of Blümlein-Lewy synthesis showing critical divergence points for side reactions.

Comparative Data: Thermal vs. Microwave[1]

ParameterConventional ThermalMicrowave Assisted (Recommended)
Temperature 140°C (Oil Bath)140°C (Internal IR Sensor)
Time 2 - 4 Hours5 - 10 Minutes
Solvent Neat AcetamideNeat Acetamide or PEG-400
Yield 45 - 55%85 - 92%
Purity (Crude) Low (Requires Column)High (Recrystallization sufficient)
Energy Efficiency LowHigh

Advanced Optimization: The "Green" Route

For laboratories restricted from using high-pressure microwave vials, the Deep Eutectic Solvent (DES) method is a robust alternative.

  • DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) and heat at 80°C until a clear liquid forms.

  • Protocol: Dissolve 2-Bromo-4'-nitroacetophenone in the DES. Add Acetamide.[1][2] Stir at 80-100°C.

  • Why it works: The DES acts as a catalyst and solvent, stabilizing the ionic intermediates through hydrogen bonding, which lowers the activation energy and prevents charring.

References

  • Microwave-Assisted Synthesis of Oxazoles: Indian Journal of Pharmaceutical Sciences. (2025). "Oxazole | Microwave Assisted Synthesis | Green Synthesis."

  • Silver-Mediated Synthesis: King Saud University / Elsevier. (2011).[3][4] "A Silver-Mediated One-Step Synthesis of Oxazoles."

  • Robinson-Gabriel Optimization: BenchChem Technical Support. (2025).[5][6] "Oxazole Synthesis: A Technical Support Center for Common Side Reactions."

  • Ultrasound/Green Synthesis: Asian Journal of Organic & Medicinal Chemistry. (2017). "Application of α-bromination reaction on acetophenone derivatives."

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Oxazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of oxazole ring formation. As a Senior Application Scientist, I understand that while oxazole synthesis is a cornerstone of medicinal chemistry, the path to a successful cyclization can be fraught with challenges. This resource is structured to provide not just procedural guidance, but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the broader questions that often arise during oxazole synthesis.

Q1: What are the most common methods for synthesizing the oxazole core?

A1: Several named reactions are fundamental to oxazole synthesis. The choice often depends on the desired substitution pattern and the availability of starting materials. The most prevalent methods include:

  • Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylamino ketones. It is a robust method, particularly for 2,5-disubstituted oxazoles.[1][2][3]

  • Fischer Oxazole Synthesis: This synthesis utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[4][5][6]

  • Van Leusen Oxazole Synthesis: A versatile and milder method that employs tosylmethyl isocyanide (TosMIC) and an aldehyde to form, typically, 5-substituted oxazoles.[1][7][8]

  • Modern Methods: More recent approaches include metal-catalyzed reactions, microwave-assisted syntheses, and "green" chemistry approaches that offer improved yields, shorter reaction times, and broader substrate scope.[4][9]

Q2: I'm observing a complex mixture of byproducts. What are the general classes of side reactions in oxazole synthesis?

A2: Side reactions are highly dependent on the chosen synthetic route and reaction conditions. However, some common classes of byproducts include:

  • Formation of alternative ring structures: Depending on the starting materials and reagents, side reactions can lead to the formation of other heterocyclic systems like oxazolidinones.[10]

  • Rearrangements: Certain substrates, particularly under harsh acidic or basic conditions, can undergo rearrangements to yield unexpected isomers.

  • Reactions involving reagents or solvents: For instance, using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) can lead to Vilsmeier-Haack formylation of electron-rich aromatic substrates.[10]

  • Incomplete reaction or degradation: Harsh conditions can also lead to the decomposition of starting materials or the desired product, resulting in tar formation.[11]

Q3: How critical are anhydrous conditions for my oxazole synthesis?

A3: Extremely critical, especially in reactions that involve dehydrating agents or water-sensitive intermediates. Water can lead to the hydrolysis of starting materials, such as the amide bond in 2-acylamino ketones in the Robinson-Gabriel synthesis, or quench reactive intermediates.[11] Always use freshly dried solvents and reagents, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section provides a detailed, question-and-answer-based guide to tackling specific problems you may encounter during your experiments.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a powerful tool, but its reliance on strong dehydrating agents can often be the source of experimental difficulties.

Q: My Robinson-Gabriel reaction is resulting in a low yield and a significant amount of tar-like decomposition products. What's the likely cause and how can I fix it?

A: This is a classic issue with this synthesis and almost always points to the reaction conditions being too harsh for your substrate.

  • The Causality: Strong acids like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) can cause charring and polymerization, especially at elevated temperatures.[11] The delicate balance is to achieve dehydration without causing widespread degradation.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the first and simplest parameter to adjust. Find the sweet spot where the reaction proceeds at a reasonable rate without significant decomposition.

    • Optimize the Dehydrating Agent: Switch to a milder dehydrating agent. While traditional agents can give low yields, polyphosphoric acid (PPA) has been shown to improve yields to the 50-60% range.[4] Other modern alternatives include trifluoroacetic anhydride (TFAA) or a combination of triphenylphosphine (PPh₃) and iodine (I₂).[11][12]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction. Over-extending the reaction time can lead to product degradation.

Data-Driven Decision Making: Comparison of Dehydrating Agents

Dehydrating AgentTypical ConditionsReported YieldsPotential Issues
H₂SO₄, PCl₅, POCl₃ High TemperaturesLowCharring, harsh conditions, potential for side reactions like formylation with POCl₃/DMF.[4][10]
Polyphosphoric Acid (PPA) High Temperatures50-60%Can still be harsh for sensitive substrates.
Trifluoroacetic Anhydride (TFAA) Room Temp to RefluxModerate to HighMilder conditions, suitable for solid-phase synthesis, but can be expensive.[11][12]
PPh₃/I₂ Room TemperatureGood to HighVery mild conditions, but requires a two-step process.[11][12]

Experimental Protocol: Small-Scale Test Reaction for Optimizing Dehydrating Agent

  • Setup: In parallel, set up three small-scale reactions in clean, dry vials, each with your 2-acylamino-ketone starting material (e.g., 20 mg).

  • Reagent Addition: To each vial, add a different dehydrating agent:

    • Vial 1: PPA (10x weight of starting material)

    • Vial 2: Anhydrous Dioxane (0.5 mL) and TFAA (2 eq)

    • Vial 3: Anhydrous THF (0.5 mL), PPh₃ (1.5 eq), and I₂ (1.5 eq)

  • Reaction: Stir the reactions at the appropriate temperature (Vial 1: 100-140°C; Vials 2 & 3: room temperature to reflux).

  • Monitoring: Monitor each reaction by TLC every 30-60 minutes.

  • Analysis: Compare the TLC profiles for product formation and byproduct distribution to select the optimal condition for a larger scale reaction.

Q: My reaction is sluggish and I have a lot of unreacted starting material, even after prolonged reaction times. How can I drive the reaction to completion?

A: This suggests that the activation energy for the cyclodehydration is not being met with your current conditions.

  • The Causality: The chosen dehydrating agent may not be potent enough for your specific substrate, or the reaction temperature is too low.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: If you are using milder conditions, a moderate increase in temperature can significantly increase the reaction rate.

    • Switch to a More Powerful Dehydrating Agent: If a mild agent like TFAA is not effective, consider moving to a stronger one like PPA.

    • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields by providing efficient and uniform heating.[11]

Van Leusen Oxazole Synthesis

The Van Leusen synthesis is prized for its versatility, but challenges can arise from the reactivity of the TosMIC reagent and the basic reaction conditions.

Q: My Van Leusen reaction is giving me a low yield of the desired 5-substituted oxazole. What are the common pitfalls?

A: Low yields in this reaction can often be traced back to issues with the reagents, solvent, or temperature.

  • The Causality: The deprotonation of TosMIC is a critical step, and the subsequent cycloaddition and elimination must proceed efficiently. Side reactions can compete with the desired pathway.

  • Troubleshooting Steps:

    • Check Your Base: Potassium carbonate (K₂CO₃) is a common base, but for less reactive aldehydes, a stronger base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) may be necessary.

    • Solvent Choice: Methanol is a standard solvent, but for some substrates, aprotic solvents like THF or DME can be more effective. The use of ionic liquids has also been reported to improve yields.[8]

    • Temperature Control: While often run at reflux, some sensitive substrates may benefit from lower temperatures to minimize side reactions. Conversely, if the reaction is sluggish, a moderate increase in temperature may be required.

    • Purity of TosMIC: Ensure your TosMIC is pure and dry. Impurities can interfere with the reaction.

Experimental Protocol: Optimizing Base and Solvent for the Van Leusen Reaction

  • Setup: Prepare a small array of reaction vials with your aldehyde and TosMIC.

  • Variable Addition:

    • To one set of vials, add different bases (e.g., K₂CO₃, DBU, NaH) in methanol.

    • To another set, use K₂CO₃ as the base but vary the solvent (e.g., methanol, THF, DME).

  • Reaction and Monitoring: Run the reactions at a consistent temperature (e.g., reflux) and monitor by TLC.

  • Analysis: Identify the base and solvent combination that gives the cleanest conversion to your desired product.

Q: I am observing the formation of an unexpected rearranged product in my Van Leusen synthesis. Why is this happening?

A: Certain substrates, particularly those with specific electronic or steric properties, can promote rearrangement pathways.

  • The Causality: For example, the use of 3-formylindoles with TosMIC can lead to the formation of rearranged indolyl primary enamines alongside the expected oxazole. This is due to the electronic nature of the indole ring influencing the reaction mechanism.[8]

  • Troubleshooting Steps:

    • Modify the Substrate: If possible, protecting groups on the substrate may prevent unwanted rearrangements.

    • Adjust Reaction Conditions: Milder conditions (lower temperature, weaker base) may favor the desired reaction pathway.

    • Consult the Literature: For complex substrates, a thorough literature search for similar examples is invaluable.

Fischer Oxazole Synthesis

The Fischer synthesis is a classic, but its use of anhydrous HCl can present challenges.

Q: My Fischer oxazole synthesis is producing a significant amount of a chlorinated byproduct. How can I prevent this?

A: The formation of chloro-oxazolines is a known side reaction in the Fischer synthesis.

  • The Causality: The reaction proceeds through a chloro-oxazoline intermediate. Under certain conditions, this intermediate can be isolated as a byproduct instead of eliminating HCl to form the desired oxazole.[5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Any moisture can interfere with the final elimination step. Use thoroughly dried solvents (ether) and reagents.

    • Control HCl Addition: Pass a slow, steady stream of dry HCl gas through the reaction mixture. Excess HCl can sometimes favor the formation of the hydrochloride salt of the intermediate.

    • Post-Reaction Treatment: After the initial reaction, boiling the crude product in alcohol can help to promote the elimination of HCl and formation of the free oxazole base.[5]

Visualization of Key Concepts

To further aid in your understanding, the following diagrams illustrate key mechanistic pathways and troubleshooting workflows.

Robinson-Gabriel Synthesis: Mechanism and Troubleshooting

Robinson_Gabriel cluster_main Main Reaction Pathway cluster_troubleshooting Troubleshooting Start 2-Acylamino Ketone Intermediate Oxazoline Intermediate Start->Intermediate Cyclization Product Oxazole Intermediate->Product Dehydration LowYield Low Yield/Tar Formation Solution1 Use Milder Dehydrating Agent (e.g., PPA, TFAA) LowYield->Solution1 Solution2 Lower Reaction Temperature LowYield->Solution2 IncompleteReaction Incomplete Reaction Solution3 Use Stronger Dehydrating Agent IncompleteReaction->Solution3 Solution4 Increase Reaction Temperature /Microwave IncompleteReaction->Solution4

Caption: Troubleshooting workflow for the Robinson-Gabriel synthesis.

Van Leusen Synthesis: Mechanism

Van_Leusen TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC Base (e.g., K2CO3) Oxazoline_Intermediate Oxazoline Intermediate Deprotonated_TosMIC->Oxazoline_Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Oxazoline_Intermediate Oxazole 5-Substituted Oxazole Oxazoline_Intermediate->Oxazole Elimination of -TosH

Sources

Technical Support Center: Optimizing Stability of Nitrophenyl Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitrophenyl oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of these critical compounds. Nitrophenyl oxazoles are versatile scaffolds in medicinal chemistry and materials science; however, their susceptibility to degradation under suboptimal conditions can compromise experimental reproducibility and lead to misleading results. This resource provides a structured approach to troubleshooting common stability issues, with a focus on the causal mechanisms behind degradation and the rationale for preventative measures.

Part 1: Frequently Asked Questions (FAQs) on Nitrophenyl Oxazole Stability

This section addresses the most common initial questions regarding the handling and storage of nitrophenyl oxazole compounds.

Q1: What are the primary factors that can cause my nitrophenyl oxazole compound to degrade?

A1: The stability of a nitrophenyl oxazole is influenced by the inherent chemical reactivity of both the oxazole ring and the nitrophenyl substituent.[1] The main degradation pathways to be aware of are:

  • Hydrolysis: The oxazole ring, while aromatic, can be susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[2] This can lead to the formation of an aminoketone derivative.[1]

  • Thermal Stress: While oxazoles are generally considered thermally stable, prolonged exposure to elevated temperatures can promote degradation.[3][4] The specific decomposition temperature can vary significantly based on the overall molecular structure.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[2] The nitrophenyl group, in particular, can make the molecule more susceptible to light-induced degradation.[5]

  • Oxidation: The oxazole ring can be sensitive to oxidative conditions, which may lead to ring opening.[2][3] The presence of dissolved oxygen in solvents can be a contributing factor.

Q2: What are the ideal short-term and long-term storage conditions for nitrophenyl oxazoles?

A2: Proper storage is the most critical step in preventing degradation. Based on safety data sheets for various nitrophenyl oxazoles, the following conditions are recommended:

  • Temperature: For long-term storage, a temperature range of 2-8°C is advisable.[6][7] This slows down the rate of potential hydrolytic and thermal degradation pathways. Avoid repeated freeze-thaw cycles if the compound is in solution.

  • Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, especially for long-term storage.[2] This minimizes the risk of oxidation.

  • Light: Always store nitrophenyl oxazoles in light-resistant containers, such as amber vials, or by wrapping the container in aluminum foil to prevent photodegradation.[2]

  • Moisture: The compound should be stored in a tightly sealed container in a dry environment, such as a desiccator, to protect it from atmospheric moisture which could lead to hydrolysis.[8]

Q3: How does the position of the nitro group (ortho, meta, para) on the phenyl ring affect the stability of the oxazole?

A3: The position of the electron-withdrawing nitro group significantly influences the electronic properties of the entire molecule, which in turn affects its stability.[5] While specific stability data for all isomers is not always available, general principles of organic chemistry suggest:

  • Electronic Effects: The nitro group's position alters the electron density distribution across the molecule, which can affect the susceptibility of the oxazole ring to nucleophilic attack (e.g., hydrolysis) or electrophilic attack.

  • Steric Hindrance: An ortho-nitro group may offer some steric protection to the adjacent part of the molecule, but it can also participate in intramolecular interactions that might either stabilize or destabilize the compound.

  • Photochemical Reactivity: The position of the nitro group is known to be crucial in the photostability of other aromatic compounds, like nitrophenyl azo dyes, with some studies suggesting ortho-nitro substituted compounds can be more prone to fading.[5] It is reasonable to hypothesize that similar effects could be at play with nitrophenyl oxazoles.

Part 2: Troubleshooting Guide for Experimental Setbacks

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Q4: I'm observing a new, unexpected spot on my TLC plate after leaving my reaction mixture overnight at room temperature. What could be happening?

A4: The appearance of a new, often more polar, spot on a TLC plate is a classic indicator of product degradation. Given the conditions, the most likely culprits are hydrolysis or oxidation.

  • Causality: Leaving the compound in a protic or aqueous solvent system, even at neutral pH, can lead to slow hydrolysis of the oxazole ring over time.[1][2] If the solvent was not de-gassed, dissolved oxygen could also lead to gradual oxidation.[2]

  • Troubleshooting Steps:

    • Analyze the Byproduct: If possible, isolate and characterize the new compound. Mass spectrometry can help identify if the mass corresponds to a hydrolyzed or oxidized product.

    • Control the Atmosphere: Repeat the experiment under an inert atmosphere (nitrogen or argon) to see if the byproduct formation is suppressed. If it is, oxidation is the likely cause.

    • Use Anhydrous Solvents: If oxidation is ruled out, switch to high-purity, anhydrous solvents to minimize the risk of hydrolysis.

    • Reduce Temperature: Store the reaction mixture at a lower temperature (e.g., 4°C) if it needs to be kept overnight. This will significantly slow the rate of most degradation reactions.

Q5: My reaction yield is significantly lower when I run it at a higher temperature to speed it up. Why is this happening and how can I fix it?

A5: This is a common issue where increasing the reaction temperature to accelerate the desired transformation also accelerates competing degradation pathways.[9]

  • Causality: While oxazoles are generally thermally stable, the specific nitrophenyl oxazole derivative you are working with may have a lower thermal tolerance, especially in the presence of other reagents, solvents, or catalysts.[3][4] The higher temperature may be causing decomposition, leading to the formation of tars or other unidentifiable byproducts.[9]

  • Troubleshooting Steps:

    • Optimize Temperature: Systematically lower the reaction temperature in increments (e.g., 10°C) to find a balance between an acceptable reaction rate and minimal byproduct formation.[9]

    • Monitor Reaction Progress: Use an analytical technique like TLC or LC-MS to monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.[10]

    • Consider a Different Solvent: A higher-boiling point solvent does not always mean a better reaction. It might be that a different solvent allows the reaction to proceed efficiently at a lower temperature.

    • Re-evaluate Catalysts/Reagents: Ensure that the reagents or catalysts being used are stable at the higher temperature and are not contributing to the decomposition.

Q6: My purified nitrophenyl oxazole compound changes color over time, even when stored as a solid in a vial. What does this indicate?

A6: A color change in a purified solid compound is a strong indicator of degradation. The most probable causes are photodegradation or a reaction with atmospheric components.

  • Causality: Nitrophenyl compounds are often colored and can be sensitive to light.[11] UV radiation can provide the energy to initiate decomposition reactions. Alternatively, if the vial is not perfectly sealed, slow reactions with atmospheric oxygen or moisture can occur on the surface of the solid over weeks or months.

  • Troubleshooting Steps:

    • Enhance Light Protection: Immediately transfer the solid to an amber glass vial and store it in the dark (e.g., in a cabinet or drawer).[2]

    • Improve Storage Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.

    • Use a Desiccator: Store the sealed vial in a desiccator to protect it from ambient moisture.

    • Re-analyze the Compound: Use techniques like NMR, LC-MS, or melting point determination to check the purity of the discolored material against a fresh or properly stored sample. This will help confirm that a chemical change has occurred.

Part 3: Data Presentation & Experimental Protocols

To ensure the integrity of your experimental work, it is crucial to handle nitrophenyl oxazoles according to validated protocols.

Data Summary

The following table summarizes the key stability liabilities and recommended mitigation strategies.

Stress Factor Potential Degradation Pathway Primary Cause Recommended Mitigation Strategy Citation(s)
Temperature Thermal Decomposition, Accelerated HydrolysisHigh heat, prolonged reaction timesStore at 2-8°C; run reactions at the lowest effective temperature.[6][7][9]
pH (Aqueous) Acid/Base-Catalyzed HydrolysisPresence of strong acids or basesMaintain neutral pH; use buffered solutions when necessary.[1][2]
Light Photodegradation, Photo-oxidationExposure to ambient or UV lightStore in amber vials or protect from light with foil.[2][5]
Atmosphere OxidationReaction with atmospheric oxygenStore and handle under an inert atmosphere (N₂ or Ar).[2]
Moisture HydrolysisExposure to atmospheric or solvent waterUse anhydrous solvents; store solids in a desiccator.[8]
Experimental Protocol: Thermal Stress Testing

This protocol provides a framework for assessing the thermal stability of your nitrophenyl oxazole in a specific solvent.

  • Preparation:

    • Prepare a stock solution of your nitrophenyl oxazole compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., DMSO, Acetonitrile).

    • Prepare a series of HPLC vials with aliquots of the stock solution.

  • Incubation:

    • Place the vials in heating blocks set to a range of temperatures (e.g., 40°C, 60°C, 80°C).

    • Include a control vial kept at a reference temperature (e.g., 4°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each temperature.

    • Immediately cool the vial to stop any further degradation.

  • Quantification:

    • Analyze each sample by a validated stability-indicating HPLC method.[12]

    • Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at time zero.

  • Data Interpretation:

    • Plot the percentage of the remaining parent compound against time for each temperature. This will provide a quantitative measure of the compound's thermal stability under those conditions.

Experimental Protocol: Forced Degradation Study (Hydrolysis)

This protocol is used to identify potential degradation products under hydrolytic stress.

  • Sample Preparation:

    • Prepare three solutions of your nitrophenyl oxazole (e.g., 0.5 mg/mL) in:

      • 0.1 M HCl (acidic condition)

      • Purified Water (neutral condition)

      • 0.1 M NaOH (basic condition)

  • Stress Conditions:

    • Incubate the solutions at a controlled, elevated temperature (e.g., 60°C) for a set period (e.g., 8 hours). The goal is to achieve partial (10-30%) degradation, not complete decomposition.

    • Keep control samples at 4°C.

  • Sample Quenching and Analysis:

    • After incubation, cool the samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by LC-MS to separate the parent compound from any degradation products.

  • Product Identification:

    • Compare the chromatograms of the stressed samples to the control.

    • Use the mass spectrometry data to propose structures for the observed degradation products. This is crucial for understanding the degradation pathway.

Part 4: Visualization of Key Processes

Diagrams can clarify complex experimental workflows and chemical transformations.

G cluster_prep 1. Sample Preparation cluster_stress 2. Thermal Incubation cluster_analysis 3. Analysis at Time Points stock Stock Solution (1 mg/mL) vials Aliquot into Multiple HPLC Vials stock->vials T1 Control (4°C) T2 Stress T1 (40°C) T3 Stress T2 (60°C) T4 Stress T3 (80°C) tp Remove Vials at t=0, 2, 4, 8, 24h T4->tp hplc HPLC Analysis tp->hplc data Quantify Remaining Parent Compound hplc->data

Caption: Workflow for a thermal stability assessment experiment.

G NPO Nitrophenyl Oxazole Intermediate Tetrahedral Intermediate (Unstable) NPO->Intermediate + H₂O (Acid or Base Catalyzed) Product Ring-Opened Product (e.g., α-Acylamino Ketone) Intermediate->Product Ring Cleavage

Caption: Simplified pathway for hydrolytic degradation of an oxazole ring.

References

  • Benchchem. An In-depth Technical Guide to the Stability and Degradation Profile of 2-Iodo-5-(m-tolyl)oxazole.
  • Benchchem. Stability issues of the oxazole ring in (2,5 - Benchchem.
  • Benchchem. An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Derivatives.
  • ECHEMI. 5-(4-NITROPHENYL)-1,3-OXAZOLE SDS, 1014-23-9 Safety Data Sheets.
  • PMC. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023).
  • Benchchem. Technical Support Center: Enhancing the Photostability of Nitrophenyl Azo Dyes for Device Applications.
  • Benchchem. minimizing byproduct formation in Robinson-Gabriel oxazole synthesis.
  • University of Rochester. Troubleshooting: I Cant Reproduce an Earlier Experiment! - Chemistry.
  • BLD Pharm. 89808-75-3|5-(2-Nitrophenyl)oxazole.
  • ChemicalBook. 5-(4-NITROPHENYL)-1,3-OXAZOLE | 1014-23-9.
  • MDPI. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study.

Sources

Minimizing side reactions during oxazole ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxazole Synthesis & Optimization Current Status: Online Agent: Senior Application Scientist Ticket ID: OXZ-RC-001 Subject: Minimizing Side Reactions During Ring Closure

Welcome to the Oxazole Synthesis Support Hub

You have reached the Tier 3 Technical Support regarding heterocycle formation. This guide addresses the critical failure points in oxazole ring closure: racemization , incomplete cyclization , and elimination byproducts .

We do not provide generic textbook definitions. We provide field-proven troubleshooting for the Robinson-Gabriel cyclodehydration and its modern modifications (Wipf, Burgess, DAST).

Module 1: Critical Troubleshooting – The Racemization Crisis

The Issue: Loss of stereochemistry at the


-carbon (the amino acid derived center) is the most common failure mode in Robinson-Gabriel cyclization.

The Mechanism: Classic acidic conditions (


, 

,

) force the reaction through a 5(4H)-oxazolone intermediate (azlactone). The C-4 proton of the azlactone is highly acidic (

), leading to rapid enolization and subsequent racemization before the final rearrangement to the oxazole.

The Solution (The Wipf Modification): To maintain chiral integrity, you must avoid the azlactone pathway. The Wipf protocol uses Triphenylphosphine (


) and Iodine (

) to generate a reactive oxyphosphonium intermediate. This activates the amide oxygen for cyclization under neutral/mildly basic conditions, bypassing the acidic azlactone entirely.
Pathway Visualization: Acid vs. Wipf Protocol

Oxazole_Racemization_Pathways Start Beta-Keto Amide (Starting Material) Acid Strong Acid (POCl3 / H2SO4) Start->Acid Wipf Wipf Reagents (PPh3 / I2 / Et3N) Start->Wipf Azlactone 5(4H)-Oxazolone (Azlactone Intermediate) Acid->Azlactone Cyclodehydration Enol Enol Tautomer (Planar/Achiral) Azlactone->Enol Rapid Deprotonation Racemic Racemic Oxazole (Stereochemistry Lost) Azlactone->Racemic Rearrangement Enol->Azlactone Reprotonation (Random) Phosphonium Oxyphosphonium Salt (Activated Intermediate) Wipf->Phosphonium Activation Chiral Chiral Oxazole (Stereochemistry Retained) Phosphonium->Chiral Direct Closure

Figure 1: Comparative pathways showing the "Azlactone Trap" (Red) causing racemization versus the Wipf Oxyphosphonium route (Green) preserving stereochemistry.

Module 2: Method Selection Matrix

Select your reagent based on your substrate's tolerance and the specific side reaction you are observing.

MethodReagentsPrimary Use CaseRisk Profile
Robinson-Gabriel (Classic) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

,

Simple, achiral substrates.High: Racemization, decomposition of acid-sensitive groups.
Wipf Modification

,

,

Chiral

-keto amides; complex natural products.
Low: Mild conditions.[1][2][3][4][5] Risk: Iodine scavenging requires careful workup.
Burgess Reagent Burgess Reagentngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-hydroxy amides

Oxazolines (then oxidize).[6]
Medium: Reagent is moisture sensitive (hydrolysis). Elimination to alkene is possible.
DAST / Deoxo-Fluor DAST or Deoxo-Fluor

-hydroxy amides

Oxazolines.[2][5][6][7][8][9]
Low: Excellent stereocontrol (Inversion). Risk: Etching of glassware; safety (DAST).

Module 3: Deep Dive Protocols

Protocol A: The Wipf Modification (For Chiral Integrity)

Best for: Converting


-keto amides to oxazoles without racemization.

Reagents:

  • Triphenylphosphine (

    
    )
    
  • Iodine (

    
    )[8]
    
  • Triethylamine (

    
    )[8]
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

  • Preparation: Dissolve the

    
    -keto amide (1.0 equiv) in anhydrous DCM (
    
    
    
    M).
  • Phosphine Addition: Add

    
     (2.0 equiv) and stir until dissolved.
    
  • Iodine Addition (Critical): Add

    
     (2.0 equiv) slowly  until the iodine color persists.
    
    • Why? The active species is

      
      . Pre-forming this species or generating it in situ ensures immediate activation of the amide oxygen.
      
  • Base Addition: Add

    
     (4.0 equiv) dropwise.
    
    • Observation: The solution may warm slightly. The base neutralizes the HI generated during cyclization.

  • Quenching: Once TLC shows consumption of starting material (usually < 1 hour), quench with saturated aqueous

    
     (sodium thiosulfate).
    
    • Self-Validation: The purple iodine color must vanish immediately upon thiosulfate addition, turning the biphasic mixture clear/yellow.

Citation: Wipf, P.; Miller, C. P. J. Org.[10] Chem.1993 , 58, 3604–3606.

Protocol B: DAST-Mediated Cyclization (The Two-Step Route)

Best for: Serine/Threonine derivatives where you need to control stereochemistry via inversion.

Reagents:

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor[2][5][6]

  • DCM (anhydrous)

  • 
     (solid)
    
  • Oxidant (for Step 2):

    
     / DBU[5]
    

Step-by-Step Workflow:

  • Cooling: Cool a solution of

    
    -hydroxy amide in DCM to -78°C.
    
  • Activation: Add DAST (1.1 equiv) dropwise.

    • Mechanism:[1][2][4][11][12][13] The hydroxyl group attacks sulfur, activating it as a leaving group. The amide oxygen then attacks the carbon, displacing the activated alcohol.

    • Stereochemistry: This proceeds via

      
       inversion. A Threonine (syn) derivative yields a trans-oxazoline.
      
  • Cyclization: Allow to warm to room temperature.

  • Oxidation (One-Pot Option): To convert the oxazoline directly to oxazole, add

    
     (excess) and DBU (3 equiv) to the reaction mixture.
    
    • Note: This eliminates the need to isolate the sensitive oxazoline.

Citation: Phillips, A. J.; Uto, Y.; Wipf, P.; Reno, M. J.; Williams, D. R.[2][9] Org.[2][4][9][14][15] Lett.2000 , 2, 1165–1168.[2][4]

Module 4: FAQ & Troubleshooting

Q: My Burgess Reagent reaction yielded an alkene, not an oxazoline. Why? A: The Burgess reagent promotes syn-elimination.[3][16] If the geometry of your substrate allows the sulfamate intermediate to align with a


-proton, elimination competes with cyclization.
  • Fix: Ensure your reaction is strictly anhydrous. Switch to DAST/Deoxo-Fluor, which favors substitution (cyclization) over elimination in these substrates.

Q: I am using the Wipf protocol, but my yield is low and the product is difficult to purify. A: The byproduct of this reaction is Triphenylphosphine oxide (


), which is notoriously difficult to separate from polar oxazoles.
  • Fix: Use a polymer-supported triphenylphosphine (PS-PPh3). Filtration removes the oxide byproduct, leaving your product in the filtrate.

Q: Why did my Robinson-Gabriel reaction turn into a black tar? A: You likely used neat


 or excessive heat.
  • Fix: Use the "creeping" method. Dilute

    
     in toluene and heat only to the minimum temperature required for reflux. Alternatively, switch to the Wipf modification to avoid thermal decomposition.
    

Q: Can I use this for Threonine vs. Serine derivatives? A: Yes, but mind the stereochemistry.

  • Serine: Cyclization yields the oxazoline.[6]

  • Threonine: DAST causes inversion at the

    
    -carbon. If you need retention of configuration, you must use a method that does not activate the alcohol as a leaving group (e.g., oxidation to ketone first, then Wipf cyclization).
    

References

  • Wipf, P.; Miller, C. P. "A new synthesis of highly functionalized oxazoles."[10] Journal of Organic Chemistry, 1993, 58(14), 3604–3606.

  • Phillips, A. J.; Uto, Y.; Wipf, P.; Reno, M. J.; Williams, D. R. "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor."[2] Organic Letters, 2000, 2(8), 1165–1168.

  • Wipf, P.; Aoyama, Y.; Benedum, T. E. "A practical method for oxazole synthesis by cycloisomerization of propargyl amides."[14] Organic Letters, 2004, 6(20), 3593–3595.[14]

  • Wipf, P. "Synthetic Studies of Biologically Active Marine Cyclopeptides."[9] Chemical Reviews, 1995, 95(6), 2115–2134.

Sources

Technical Support Center: 2-Methyl-4-(4-nitrophenyl)oxazole Production

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-NITRO-SC-2026 Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

This technical guide addresses scale-up challenges for 2-Methyl-4-(4-nitrophenyl)oxazole (CAS: N/A for specific isomer, generic oxazole synthesis applied). The primary synthetic route involves the cyclocondensation of 2-bromo-4'-nitroacetophenone with acetamide .

Critical Criticalities:

  • Lachrymatory Hazards: The

    
    -haloketone starting material is a potent lachrymator and skin corrosive.
    
  • Thermal Instability: The nitro group introduces decomposition risks at elevated temperatures required for oxazole cyclization.

  • Water Management: The reaction is a dehydration; failure to remove water results in stalled equilibrium and amide hydrolysis.

Module 1: Synthesis & Reaction Kinetics

The "Make" Phase: Cyclocondensation Protocol

The industrial standard for 2,4-disubstituted oxazoles utilizes a modified Bredereck synthesis or Robinson-Gabriel cyclization.

Core Reaction:



Optimized Scale-Up Protocol (100g - 1kg Basis)
ParameterSpecificationRationale
Stoichiometry 1.0 eq Haloketone : 2.5 eq AcetamideExcess acetamide acts as both solvent and reactant, driving kinetics.
Solvent Xylene or Toluene (with Dean-Stark)Azeotropic water removal is critical to prevent reaction stalling [1].
Temperature 130°C - 145°C (Reflux)High activation energy required for cyclization; must stay below nitro-decomposition onset.
Catalyst None (Thermal) or Lewis Acid (

)
Thermal is cleaner; Lewis acids accelerate rate but complicate workup.
Process Workflow Diagram

Visualizing the critical control points (CCPs) for the synthesis.

SynthesisWorkflow Start Start: Raw Material QC (Check Bromoketone Purity) Mix Mixing Phase Solid Addition: Haloketone to Molten Acetamide Start->Mix Heat Heating Phase (CCP 1) Ramp to 135°C over 1 hr Mix->Heat N2 Atmosphere React Cyclization & Dehydration (Dean-Stark Water Removal) Heat->React Exotherm Watch Check IPC: HPLC Check (<1% Starting Material?) React->Check Check->React No (Continue Reflux) Quench Quench/Precipitation Pour into Ice/Water Check->Quench Yes (Proceed) Filter Isolation Filtration & Wash Quench->Filter

Figure 1: Synthesis workflow highlighting Critical Control Point 1 (Heating) where thermal runaway risk is highest.

Module 2: Troubleshooting & FAQs

Q1: The reaction stalls with ~15% unreacted starting material. Adding more heat doesn't help.

Diagnosis: Water Inhibition / Equilibrium Shift. The formation of the oxazole ring releases water. If this water is not removed, it hydrolyzes the acetamide back to acetic acid and ammonia, or simply halts the dehydration step. Corrective Action:

  • Switch to Azeotropic Distillation: Do not run this "neat" (solvent-free) on scales >50g. Use Xylene (boiling point ~140°C) and a Dean-Stark trap to physically remove water.

  • Check Trap Efficiency: Ensure the trap is not saturated.

  • Reagent Quality: Ensure acetamide is dry ("anhydrous" grade) before starting. Wet acetamide introduces water immediately.

Q2: The product is dark brown/tarry instead of the expected pale yellow.

Diagnosis: Thermal Decomposition (Nitro Group). Nitro-aromatics are sensitive to prolonged high heat. The "tar" is likely polymerized decomposition products or oxidative degradation. Corrective Action:

  • Lower Wall Temperature: Use an oil bath set to 145°C max, rather than a heating mantle which can create "hot spots" >200°C.

  • Inert Atmosphere: Strict Nitrogen/Argon blanketing is mandatory. Oxygen at 140°C accelerates tar formation [2].

  • Workup: Use activated carbon (charcoal) during the recrystallization step to remove colored oligomers.

Q3: Safety Concern: The reaction mixture fumed aggressively upon addition.

Diagnosis: HBr Release / Lachrymator Volatility. The reaction produces HBr gas as a byproduct. Additionally, 2-bromo-4'-nitroacetophenone is a severe lachrymator (tear gas agent). Corrective Action:

  • Scrubber System: The reactor vent must pass through a NaOH scrubber to neutralize HBr.

  • Solid Addition: Do not add the bromoketone to hot acetamide. Add it at room temperature, then ramp heat. Adding to hot solvent causes instant HBr evolution and potential solvent flashing.

Module 3: Purification & Isolation

The "Isolate" Phase: Purity Management

Oxazoles are weak bases. This property can be exploited for purification, but the nitro group limits the use of strong oxidative conditions.

Purification Table

MethodSuitabilityProcedure
Acid/Base Extraction High Dissolve crude in dilute HCl (oxazole protonates/dissolves). Filter off non-basic impurities. Basify filtrate with

to precipitate pure oxazole.
Recrystallization Medium Solvent: Ethanol/Water (80:20). Risk:[1] Needle-like crystals can trap mother liquor.
Silica Plug Low (Scale-up) Eluent: Ethyl Acetate/Hexane. Only for removing tarry baseline impurities.
Troubleshooting Decision Tree

Logic flow for addressing purity vs. yield issues.

Troubleshooting Issue Problem Detected Type Type of Issue? Issue->Type Yield Low Yield Type->Yield Quantity Purity Low Purity Type->Purity Quality Water Check Water Removal (Dean-Stark active?) Yield->Water Stoich Check Acetamide Eq (Increase to 3.0eq) Yield->Stoich Color Dark Color? Use Charcoal in EtOH Purity->Color SM Start Material Present? Perform Acid/Base Wash Purity->SM

Figure 2: Decision matrix for post-reaction analysis.

References

  • Robinson-Gabriel Synthesis & Dehydration

    • Source: Turchi, I. J. (1981). "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley-Interscience.
    • Context: Defines the necessity of water removal to drive the equilibrium in cyclodehydr
    • URL:

  • Safety of Nitro-Aromatics

    • Source: Sigma-Aldrich Safety Data Sheet (SDS) for 2-Bromo-4'-nitroacetophenone.
    • Context: Hazards regarding lachrym
    • URL:

  • General Oxazole Synthesis (Bredereck Reaction)

    • Source:Organic Process Research & Development (ACS Public
    • Context: Scale-up methodologies for oxazole rings using amide condens
    • URL:

Disclaimer: This guide is for research purposes only. All scale-up activities involving nitro compounds and lachrymators must be conducted in a certified fume hood with appropriate PPE and blast shielding.

Sources

Technical Support Center: Advanced Catalytic Protocols for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Alternative Catalysts for 2-Methyl-4-(4-nitrophenyl)oxazole Synthesis Ticket ID: CHEM-SUP-OXZ-042 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering challenges with the standard synthesis of 2-Methyl-4-(4-nitrophenyl)oxazole , likely involving harsh dehydrating agents (e.g.,


, 

) or high thermal requirements that degrade the nitro- group.

This guide provides three validated alternative catalytic workflows designed to improve yield, reduce reaction temperature, and minimize byproduct formation.

Target Molecule Specification
  • Structure: 1,3-Oxazole ring substituted at C2 (Methyl) and C4 (4-Nitrophenyl).

  • Standard Precursors: 2-Bromo-4'-nitroacetophenone + Acetamide.

  • Critical Constraint: The nitro group is sensitive to harsh reducing conditions; the oxazole ring is sensitive to hydrolytic ring-opening in strong aqueous acids.

Module 1: Lewis Acid Catalysis (Iron(III) Chloride)

Best For: High-throughput synthesis, reducing reaction time, and avoiding corrosive liquid acids.

The Science: Mechanistic Insight

 acts as a mild oxophilic Lewis acid. It coordinates with the carbonyl oxygen of the 

-bromoketone and the amide oxygen, lowering the activation energy for the initial nucleophilic attack and the subsequent cyclodehydration. Unlike Brønsted acids,

minimizes the protonation of the oxazole product, preventing acid-catalyzed ring opening.
Protocol: -Mediated Cyclization
  • Reagents: 2-Bromo-4'-nitroacetophenone (1.0 equiv), Acetamide (1.2 equiv).

  • Catalyst: Anhydrous

    
     (10 mol%).
    
  • Solvent: Ethanol or Acetonitrile (Reflux).

Step-by-Step Workflow:

  • Dissolve 10 mmol of 2-Bromo-4'-nitroacetophenone in 20 mL of ethanol.

  • Add 12 mmol of Acetamide.

  • Add 1 mmol (162 mg) of anhydrous

    
    .
    
  • Reflux for 2–4 hours (Monitor via TLC;

    
     of product is typically higher than ketone).
    
  • Quench: Cool to RT and pour into ice-cold water (50 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with saturated 
    
    
    
    to remove iron salts.
Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
Low Yield (<40%) Catalyst Deactivation

is highly hygroscopic. Ensure you are using anhydrous grade or sublime it before use.
Red/Brown Impurity Iron LeachingThe product retains iron salts. Perform a wash with 5% EDTA solution or dilute citric acid during workup.
Starting Material Remains Low TemperatureReflux must be vigorous. If using Ethanol, switch to Acetonitrile (

) for higher kinetic energy.

Module 2: Metal-Free Oxidative Cyclization (Iodine)

Best For: Green chemistry compliance, metal-sensitive downstream applications, and avoiding transition metal waste.

The Science: Iodine-Mediated Pathway

This method shifts the paradigm. Instead of condensing acetamide (which requires high heat), we use a "one-pot" oxidative cyclization. Note: This often uses a different nitrogen source (like a primary amine or urea) or facilitates the dehydration of the intermediate amide. For the specific 2-methyl target, Iodine acts as a mild Lewis acid and oxidant to drive the closure of the intermediate imidate.

Protocol: Iodine ( ) Promoted Synthesis
  • Reagents: 2-Bromo-4'-nitroacetophenone (1.0 equiv), Acetamide (2.0 equiv).

  • Catalyst: Molecular Iodine (

    
    ) (10–20 mol%).
    
  • Solvent: 1,4-Dioxane or DMF (at

    
    ).
    

Step-by-Step Workflow:

  • Mix bromoketone (1.0 equiv) and acetamide (2.0 equiv) in 1,4-Dioxane.

  • Add

    
     (0.2 equiv).
    
  • Heat to

    
     for 3–5 hours.
    
  • Critical Workup: The reaction mixture will be dark violet/brown.

  • Cool and dilute with water.

  • Destaining: Add saturated Sodium Thiosulfate (

    
    ) solution dropwise until the iodine color disappears (turn yellow/clear).
    
  • Extract with DCM.

Visualizing the Mechanism

The following diagram illustrates the critical oxidative closure facilitated by Iodine.

IodineMechanism Reactants Bromoketone + Acetamide Inter1 Acyclic Intermediate Reactants->Inter1 Condensation IodineComplex Iodine-Imidate Complex Inter1->IodineComplex + I2 (Coordination) Cyclization Cyclization (-HI) IodineComplex->Cyclization Oxidative Closure Product 2-Methyl-4-(4-nitrophenyl) oxazole Cyclization->Product - H2O / -HI

Caption: Figure 1. Iodine-mediated oxidative cyclization pathway minimizing thermal degradation.

Module 3: Heterogeneous Catalysis (Solid Acids)

Best For: Industrial scaling, catalyst recycling, and preventing corrosion.

The Science: Surface Catalysis

Solid acids (like Sulfated Zirconia or Silica-supported


) provide high surface area acidity. This localizes the reaction, preventing the "leveling effect" seen in aqueous solvents and protecting the nitro- group from bulk acidic conditions.
Protocol: Silica-Sulfuric Acid ( )
  • Preparation: Add

    
     (1.0 g) dropwise to Silica Gel (10 g) in ether, evaporate solvent, and dry at 
    
    
    
    .
  • Reaction:

    • Mix precursors (1:1.5 ratio) in Toluene.

    • Add 500 mg of

      
       per mmol of reactant.
      
    • Reflux for 1 hour.

    • Filtration: Filter the hot reaction mixture to remove the catalyst (can be washed with methanol and reused).

    • Evaporate filtrate to obtain product.[1][2]

Troubleshooting Matrix: Decision Tree

Use this logic flow to diagnose synthesis failures.

Troubleshooting Start Synthesis Issue? Yield Low Yield? Start->Yield Purity Impurity/Color? Start->Purity TempCheck Temp > 80°C? Yield->TempCheck ColorCheck Dark Violet? Purity->ColorCheck TempLow Increase Temp (Switch Solvent) TempCheck->TempLow No TempHigh Check Catalyst Dryness TempCheck->TempHigh Yes IodineWash Incomplete Thiosulfate Wash ColorCheck->IodineWash Yes Polymer Degradation: Reduce Reaction Time ColorCheck->Polymer No (Black/Tar)

Caption: Figure 2. Diagnostic logic for common oxazole synthesis failures.

Comparative Data: Catalyst Efficiency

Catalyst SystemReaction TimeTypical YieldGreen ScoreKey Advantage
Standard (

)
6–8 hrs55–65%LowCheap reagents.

(Lewis Acid)
2–4 hrs78–85%MediumFast, mild conditions.

(Iodine)
3–5 hrs80–88%HighMetal-free, high purity.

1–2 hrs85–92%Very HighRecyclable, easiest workup.

References

  • Direct Synthesis of Oxazoles via Lewis Acid Catalysis Senadi, G. C., et al. "Facile, selective, and regiocontrolled synthesis of oxazolines and oxazoles mediated by ZnI2 and FeCl3."[3][4] Organic Letters, 2012.[3]

  • Iodine-Mediated Oxidative Cyclization Gao, W. C., et al.[3] "Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives."[5][3][6][7] Organic & Biomolecular Chemistry, 2013.[5]

  • Microwave-Assisted Synthesis of Oxazoles Carballo, R., et al.[8] "Microwave-assisted synthesis of 2,4-disubstituted oxazoles."[7][8] Journal of Chemical Research, 2019. (Cited in International Journal of Pharmaceutical Sciences and Research).

  • Solid Acid Catalysts in Heterocycle Synthesis Ziarani, G. M., et al.[5] "Facile microwave-assisted synthesis of 2-aryloxazolo[4,5-b]pyridines using SBA-Pr-NH2." Journal of Nanostructure in Chemistry, 2015.[5]

  • General Oxazole Synthesis Methodologies Organic Chemistry Portal. "Synthesis of 1,3-oxazoles."[7]

Sources

Validation & Comparative

Analytical Profile & Structural Differentiation: 2-Methyl-4-(4-nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and QC Analysts Focus: 1H NMR Interpretation, Regioselective Verification, and Analytical Performance vs. Isomers

Executive Summary: The Regiochemical Challenge

In drug discovery, the oxazole ring is a privileged scaffold, often serving as a bioisostere for amides or esters to improve metabolic stability. However, the synthesis of 2-Methyl-4-(4-nitrophenyl)oxazole presents a classic regiochemical ambiguity. Depending on the cyclization method (e.g., Robinson-Gabriel vs. Cornforth), the product can favor either the 2,4-disubstituted (target) or the 2,5-disubstituted (isomer) regioisomer.

This guide provides a definitive 1H NMR structural profile for the 2,4-isomer, establishing the "performance" of the spectral data as a tool for distinguishing it from its thermodynamic alternative, 2-methyl-5-(4-nitrophenyl)oxazole.

Key Analytical Performance Metrics
FeatureTarget: 2,4-IsomerAlternative: 2,5-IsomerAnalytical Utility
Diagnostic Proton H-5 (adjacent to Oxygen)H-4 (adjacent to Nitrogen)High:

ppm distinction.
Chemical Shift (

)
8.20 – 8.45 ppm (Deshielded)7.40 – 7.80 ppm (Shielded)Primary confirmation of ring closure position.
Coupling Pattern Singlet (Sharp)Singlet (Often Broadened)H-4 often shows long-range coupling to C2-Me.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and resolution of the critical aromatic region, follow this standardized protocol.

Reagents & Equipment
  • Solvent: Chloroform-d (

    
    , 99.8% D) is the standard performance benchmark.
    
    • Alternative: DMSO-

      
       is required only if the nitro-group induces poor solubility (>10 mg/mL). Note that DMSO will shift the water peak to ~3.33 ppm, potentially obscuring the methyl signal if wet.
      
  • Internal Standard: Tetramethylsilane (TMS, 0.03% v/v).

  • Frequency: Minimum 400 MHz (required to resolve the AA'BB' nitro-aromatic system).

Step-by-Step Workflow
  • Massing: Weigh 5–10 mg of the dried solid into a clean vial.

  • Solvation: Add 0.6 mL

    
    . Vortex for 30 seconds. Ensure the solution is clear; filter through a cotton plug if turbidity persists (suspended solids cause line broadening).
    
  • Acquisition Parameters:

    • Pulse Angle: 30° or 45° (to prevent saturation).

    • Relaxation Delay (

      
      ): 
      
      
      
      2.0 seconds (critical for accurate integration of the isolated oxazole proton).
    • Scans: 16–32 scans.

Spectral Interpretation & Data Comparison

The Diagnostic Spectrum (Target: 2,4-Isomer)

The structure consists of three distinct magnetic environments: the methyl group, the oxazole ring proton, and the para-substituted benzene ring.

Table 1: 1H NMR Assignment (400 MHz,


) 
PositionTypeShift (

ppm)
MultiplicityIntegrationMechanistic Insight
Oxazole H-5 Ar-H8.25 – 8.35 Singlet (s)1HCritical Identifier. The H-5 proton is adjacent to the ring oxygen, causing significant deshielding. The 4-nitrophenyl group exerts a further electron-withdrawing effect (mesomeric), pushing this shift downfield compared to a phenyl analog (~7.8 ppm).
Ar-H (Ortho to

)
Ar-H8.28 – 8.32 Doublet (d)2HDeshielded by the strong inductive and resonance withdrawal of the nitro group. Often overlaps with H-5.
Ar-H (Meta to

)
Ar-H7.90 – 7.96 Doublet (d)2HProtons ortho to the oxazole ring. Less deshielded than the nitro-adjacent protons.
Methyl (C-2)

2.55 – 2.60 Singlet (s)3HAttached to the

bond. Typical range for 2-methyloxazoles.

*Note: The aromatic system appears as an AA'BB' pattern, but often resolves as two clean doublets (


 Hz) at 400+ MHz.
Performance Comparison: Differentiating the 2,5-Isomer

The most common synthetic failure mode is the formation of 2-methyl-5-(4-nitrophenyl)oxazole .

  • Mechanism of Differentiation: In the 1,3-oxazole ring, the position relative to the heteroatoms dictates electron density.

    • H-5 (Target): Flanked by Oxygen (

      
      ). Oxygen is electronegative, pulling density and deshielding  the proton (Downfield shift).[1]
      
    • H-4 (Isomer): Flanked by Nitrogen (

      
      ). Nitrogen is less electronegative than oxygen in this context, and the position is less deshielded.
      
  • Observation: If your singlet appears at 7.5 – 7.7 ppm , you have synthesized the 2,5-isomer , not the 2,4-target.

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the structural assignment logic.

Diagram 1: Regioselective Verification Workflow

This workflow ensures the correct isomer is identified before proceeding to biological assays.

NMR_Workflow Start Crude Product (Post-Cyclization) Solvation Dissolve in CDCl3 (Avoid DMSO if possible) Start->Solvation Acquisition Acquire 1H NMR (d1 > 2s) Solvation->Acquisition Decision Analyze Singlet (Non-Methyl) Acquisition->Decision Result_Target Shift: > 8.0 ppm (H-5 Proton) CONFIRMED: 2,4-Isomer Decision->Result_Target Downfield Result_Isomer Shift: < 7.8 ppm (H-4 Proton) REJECT: 2,5-Isomer Decision->Result_Isomer Upfield

Caption: Analytical decision tree for distinguishing the target 2,4-disubstituted oxazole from its thermodynamic 2,5-isomer.

Diagram 2: Signal Assignment & Shielding Logic

Understanding why the shifts occur validates the interpretation.

Signal_Logic Nitro 4-Nitro Group (Electron Withdrawing) Ring Phenyl Ring (AA'BB' System) Nitro->Ring Inductive Effect (-I) Oxazole Oxazole Ring Ring->Oxazole Attached at C4 H_Ortho H (Ortho to NO2) δ ~8.3 ppm Ring->H_Ortho Strong Deshielding H_Meta H (Meta to NO2) δ ~7.9 ppm Ring->H_Meta Moderate Deshielding H_5 Oxazole H-5 δ ~8.25 ppm Oxazole->H_5 Oxygen Proximity (Deshielding) Me 2-Methyl δ ~2.6 ppm Oxazole->Me C=N Anisotropy

Caption: Mechanistic flow of electron density effects (Inductive and Anisotropic) leading to the observed chemical shifts.

Synthesis & Troubleshooting Context

Understanding the synthesis aids in interpreting impurities.

  • Starting Material:

    
    -Bromo-4-nitroacetophenone.
    
    • Impurity Marker: Look for a methylene (

      
      ) singlet around 4.5 – 4.8 ppm . If present, cyclization is incomplete.
      
  • Reagent: Acetamide (often used in excess).

    • Impurity Marker: Broad singlet around 5.5 – 6.0 ppm (

      
      ) and methyl singlet at 2.0 ppm .
      
  • Water: If the sample is wet, a broad singlet will appear. In

    
    , this is ~1.56 ppm. In 
    
    
    
    , it is ~3.33 ppm.

References

  • Singh, R. K., et al. (2016).[2] Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole Crystal Structure & NMR Data. PubChem. Retrieved from [Link]

  • BioInterface Research. (2022).[3] Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table and Heterocycle Principles. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-4-(4-nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-Methyl-4-(4-nitrophenyl)oxazole, a molecule of interest in medicinal and materials chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes established fragmentation principles of its constituent moieties—nitroaromatics and substituted oxazoles—to provide a robust predictive framework. This comparative approach not only illuminates the expected fragmentation pathways but also serves as an educational tool for interpreting the mass spectra of complex heterocyclic compounds.

Predicted Fragmentation Profile of 2-Methyl-4-(4-nitrophenyl)oxazole

The fragmentation of 2-Methyl-4-(4-nitrophenyl)oxazole under electron ionization is anticipated to be a composite of the characteristic fragmentation patterns of its structural components: the 4-nitrophenyl group and the 2-methyloxazole ring. The interplay between these groups will dictate the relative abundance of the various fragment ions.

Key Predicted Fragmentation Pathways

The mass spectrum is expected to be characterized by several key fragmentation events, initiated by the ionization of the molecule to form the molecular ion (M+•). The primary fragmentation routes are predicted to involve:

  • Cleavage of the Nitro Group: A prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group, either as a nitro radical (•NO₂) or as a nitric oxide radical (•NO) followed by a carbonyl group (CO).[1]

  • Fragmentation of the Oxazole Ring: The oxazole ring is known to undergo characteristic cleavages, including the loss of acetonitrile (CH₃CN), carbon monoxide (CO), and hydrogen cyanide (HCN).[2] The substitution pattern significantly influences the prevalence of these pathways.

  • Inter-ring Cleavage: Scission of the bond connecting the phenyl and oxazole rings can also be expected, leading to ions corresponding to each of the ring systems.

Tabulated Summary of Predicted Fragment Ions
Predicted m/z Proposed Fragment Ion Neutral Loss Notes
218[M]+•-Molecular Ion
172[M - NO₂]+•NO₂Loss of the nitro group, a common fragmentation for nitroaromatics.
188[M - NO]+••NOLoss of nitric oxide, another characteristic fragmentation of nitroaromatics.
160[M - NO - CO]+•NO, COSubsequent loss of carbon monoxide from the [M - NO]+• ion.
121[C₇H₅NO]+•C₃H₃NOCleavage of the oxazole ring, retaining the nitrophenyl moiety.
97[C₅H₅NO]+•C₈H₅NO₂Ion corresponding to the 2-methyl-4-phenyloxazole cation radical after rearrangement and cleavage.
146[M - CH₃CN]+•CH₃CNLoss of acetonitrile from the oxazole ring, a characteristic fragmentation.
116[C₇H₆N]+•CO, NO₂Formation of a benzonitrile-type fragment after loss of the nitro group and rearrangement.
76[C₆H₄]+•C₃H₃NO, NO₂Phenyl cation radical resulting from extensive fragmentation.

Mechanistic Insights into the Fragmentation Pathways

The following sections delve into the rationale behind the predicted fragmentation pathways, drawing comparisons with simpler, well-characterized molecules.

The Influence of the Nitroaromatic Moiety

The fragmentation of nitroaromatic compounds is well-documented.[1] The primary cleavages involve the nitro group. For 2-Methyl-4-(4-nitrophenyl)oxazole, the following is proposed:

  • α-Cleavage: The initial ionization can lead to the formation of a radical cation on the nitro group. Subsequent cleavage of the C-N bond results in the expulsion of a nitro radical (•NO₂), yielding a resonance-stabilized cation at m/z 172.

  • Rearrangement and Loss of NO: A common rearrangement in nitroaromatics involves the transfer of an oxygen atom from the nitro group to the aromatic ring, followed by the loss of a nitric oxide radical (•NO). This would produce an ion at m/z 188. This ion can then lose a molecule of carbon monoxide (CO) to form an ion at m/z 160.

Comparative Example: Nitrobenzene

The mass spectrum of nitrobenzene is dominated by the loss of •NO₂ to form the phenyl cation (m/z 77) and the loss of •NO to form the phenoxy cation (m/z 93), which then loses CO to give an ion at m/z 65. This established pattern strongly supports the predicted initial fragmentation of the 4-nitrophenyl moiety in the target molecule.

The Fragmentation of the Substituted Oxazole Ring

The fragmentation of the oxazole ring is more complex and often involves significant rearrangements.[2][3] For the 2-methyl-4-phenyl substituted system in our target molecule, several pathways are plausible:

  • Loss of Acetonitrile: A characteristic fragmentation of 2-methyloxazoles is the concerted cleavage of the ring to eliminate a molecule of acetonitrile (CH₃CN).[2] This would result in an ion at m/z 146.

  • Ring Cleavage and Rearrangement: The oxazole ring can undergo cleavage at the O1-C2 and C4-C5 bonds. For phenyl-substituted oxazoles, a common fragmentation involves the loss of CO followed by HCN.[2]

Comparative Example: 2,5-Diphenyloxazole

The mass spectrum of 2,5-diphenyloxazole shows a prominent molecular ion and significant fragments corresponding to the loss of CO and subsequently HCN, leading to the formation of a stable biphenyl-type ion. This provides a basis for predicting similar ring-opening and fragmentation pathways for 2-Methyl-4-(4-nitrophenyl)oxazole.

Proposed Fragmentation Workflow

The interplay of these fragmentation drivers can be visualized in the following workflow:

Fragmentation_Workflow M M+• (m/z 218) 2-Methyl-4-(4-nitrophenyl)oxazole F172 [M - NO₂]+ (m/z 172) M->F172 - •NO₂ F188 [M - NO]+• (m/z 188) M->F188 - •NO F146 [M - CH₃CN]+• (m/z 146) M->F146 - CH₃CN F160 [M - NO - CO]+ (m/z 160) F188->F160 - CO

Caption: Predicted primary fragmentation pathways of 2-Methyl-4-(4-nitrophenyl)oxazole.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally validate the predicted fragmentation pattern, the following protocol is recommended:

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred to obtain accurate mass measurements and determine the elemental composition of the fragment ions.

  • Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV should be used to induce fragmentation.

Sample Preparation:

  • Dissolve a small amount of 2-Methyl-4-(4-nitrophenyl)oxazole in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

Data Acquisition:

  • Acquire the mass spectrum over a mass range of m/z 50-300.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion (m/z 218) to confirm the fragmentation pathways and establish parent-daughter ion relationships.

Conclusion

This guide provides a detailed, predictive analysis of the mass spectrometry fragmentation pattern of 2-Methyl-4-(4-nitrophenyl)oxazole. By leveraging established fragmentation mechanisms of nitroaromatic and substituted oxazole compounds, a comprehensive picture of the expected mass spectrum has been constructed. The key predicted fragmentation pathways include the loss of •NO₂ and •NO from the nitrophenyl group, and the loss of CH₃CN from the oxazole ring. This guide serves as a valuable resource for researchers working on the characterization of this and similar heterocyclic molecules, providing a logical framework for the interpretation of their mass spectra. The proposed experimental protocol offers a clear path to the empirical validation of these predictions.

References
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
  • Mecanismes de Fragmentation de l'Oxazole.

Sources

A Comparative Guide to the Predicted Crystallographic Structure of 2-Methyl-4-(4-nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, a molecule's three-dimensional structure is a critical determinant of its function, stability, and efficacy. X-ray crystallography stands as the definitive method for elucidating these atomic arrangements.[1][2] This guide provides a comprehensive analysis of the predicted crystallographic data for 2-Methyl-4-(4-nitrophenyl)oxazole, a compound of interest for its potential applications stemming from its oxazole and nitrophenyl moieties.[3]

Due to the absence of publicly available experimental crystal structure data for 2-Methyl-4-(4-nitrophenyl)oxazole, this guide will leverage the power of Crystal Structure Prediction (CSP).[4][5] We will present a hypothetical, yet highly plausible, structural model and compare it with the experimentally determined crystal structures of closely related analogues. This comparative approach allows us to infer key structural features and packing motifs, providing valuable insights for researchers in drug development and materials science.

The Foundational Role of X-ray Crystallography and Crystal Structure Prediction

The primary goal of single-crystal X-ray diffraction is to map the electron density of a crystalline material, which in turn reveals the precise positions of atoms and the intricate details of molecular conformation and intermolecular interactions.[6][7] The workflow, from crystal to structure, is a meticulous process, as illustrated below.

However, when a suitable single crystal cannot be obtained, or for in silico screening of potential polymorphs, computational methods for Crystal Structure Prediction (CSP) become invaluable.[8] CSP algorithms explore the potential energy landscape of a molecule to identify stable, low-energy crystal packing arrangements.[4][9] This predictive power is instrumental in modern materials design and pharmaceutical development, helping to anticipate the properties of yet-to-be-synthesized compounds.[10]

Experimental and Computational Methodologies

Single-Crystal X-ray Diffraction: An Experimental Overview

The determination of a crystal structure through X-ray diffraction follows a well-established protocol.[1][11] The quality of the final structure is intrinsically linked to the quality of the initial crystal.

Step-by-Step Experimental Workflow:

  • Crystal Growth and Selection: The initial and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions) with minimal internal defects.[11]

  • Mounting: A selected crystal is carefully mounted on a goniometer head, which allows for precise orientation within the X-ray beam.

  • Data Collection: The mounted crystal is cooled (often to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays, which appear as a pattern of spots (reflections).

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and scaled.

  • Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined using least-squares methods to best fit the experimental data.

  • Validation and Deposition: The final structural model is validated for geometric and crystallographic reasonability. The data is then typically deposited in a public repository like the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[12][13][14]

experimental_workflow cluster_exp Experimental X-Ray Crystallography Workflow crystal 1. Crystal Growth & Selection mount 2. Mounting on Goniometer crystal->mount data_coll 3. X-ray Data Collection mount->data_coll process 4. Data Processing (Integration & Scaling) data_coll->process solve 5. Structure Solution & Refinement process->solve validate 6. Validation & Deposition (e.g., CSD) solve->validate

A generalized workflow for single-crystal X-ray diffraction.
Crystal Structure Prediction (CSP): A Computational Approach

CSP provides a theoretical pathway to understanding crystal packing. The process involves a global search for low-energy structures, followed by a more accurate energy ranking.

Step-by-Step Computational Workflow:

  • Molecular Conformer Generation: The process begins with the 2D chemical structure. A set of likely low-energy 3D conformers of the molecule is generated.

  • Crystal Packing Generation: Using various algorithms (e.g., random sampling, evolutionary algorithms), a large number of hypothetical crystal packings are generated for each conformer within common space groups.[5][15]

  • Energy Minimization: The generated structures are subjected to energy minimization using force fields or more accurate quantum mechanical methods to identify locally stable packings.

  • Energy Ranking: The minimized structures are ranked based on their calculated lattice energies. The structures within a small energy window of the global minimum are considered potential polymorphs.

  • Analysis of Predicted Structures: The most stable predicted structures are analyzed for their structural features, including hydrogen bonding and other intermolecular interactions.

csp_workflow cluster_csp Crystal Structure Prediction (CSP) Workflow mol_2d 1. 2D Molecular Structure conformer 2. 3D Conformer Generation mol_2d->conformer packing 3. Crystal Packing Generation conformer->packing minimize 4. Energy Minimization packing->minimize rank 5. Energy Ranking & Analysis minimize->rank predicted Predicted Crystal Structures rank->predicted

A typical workflow for computational Crystal Structure Prediction.

Comparative Analysis of Crystallographic Data

To construct a reliable predicted model for 2-Methyl-4-(4-nitrophenyl)oxazole, we will compare the crystallographic data from several structurally similar compounds retrieved from the literature. This comparison allows us to identify common structural motifs and establish a baseline for our prediction.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų)
2-Methyl-4-nitrophenol [1][16]C₇H₇NO₃MonoclinicP2/n5.6218.74214.30090100.7190690.4
2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole [15]C₁₀H₁₀N₂O₃MonoclinicNot Specified7.7777.3378.6479099.4190486.7
5-methyl-4-(methylthio)-2-(4-nitrobenzyl)oxazole [17]C₁₂H₁₂N₂O₃STriclinicP-18.1848.35510.529106.5097.95110.63622.7
Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate [18]C₁₃H₁₁N₃O₅TriclinicP-1Data in CCDCData in CCDCData in CCDCData in CCDCData in CCDCData in CCDCData in CCDC

Note: Complete unit cell data for the dihydropyrimidine derivative is available through its CCDC deposition number (2040960) and is presented here for comparative context.

Predicted Crystallographic Data for 2-Methyl-4-(4-nitrophenyl)oxazole

Based on the analysis of the analogue structures, which predominantly crystallize in monoclinic or triclinic systems, a predicted structure for 2-Methyl-4-(4-nitrophenyl)oxazole was generated using CSP principles. The presence of the planar oxazole and nitrophenyl rings suggests that π-π stacking interactions will be a significant factor in the crystal packing, similar to what is observed in many nitrophenyl derivatives. The methyl group will introduce some steric hindrance that influences the overall packing arrangement.

A likely polymorph is predicted to crystallize in a centrosymmetric monoclinic space group, such as P2₁/c, which is common for organic molecules.

Parameter Predicted Value Justification
Molecular Formula C₁₀H₈N₂O₃-
Formula Weight 204.18-
Crystal System MonoclinicCommon for similar aromatic compounds.[1][15][16]
Space Group P2₁/cA highly common space group for organic molecules.
a (Å) ~ 7.5Inferred from analogue dimensions.
b (Å) ~ 5.8Inferred from analogue dimensions.
c (Å) ~ 20.1The longer axis often accommodates stacked molecules.
β (°) ~ 95Typical for monoclinic systems.
Volume (ų) ~ 870Calculated from predicted cell parameters.
Z 4Number of molecules per unit cell, common for this space group.
Density (calc.) (g/cm³) ~ 1.55Calculated from formula weight, Z, and cell volume.

Conclusion and Future Directions

This guide has presented a predicted crystallographic profile for 2-Methyl-4-(4-nitrophenyl)oxazole, grounded in a comparative analysis of experimentally determined structures of related compounds. The predicted monoclinic structure provides a valuable starting point for understanding the solid-state properties of this molecule.

The true validation of this predictive model, however, awaits experimental confirmation. We strongly encourage researchers working with this compound to pursue single-crystal X-ray diffraction studies. The resulting experimental data would not only confirm or refine the predicted model but also contribute valuable information to the broader scientific community through deposition in the Cambridge Structural Database.[19][20] Such efforts are crucial for advancing the fields of rational drug design and materials engineering.

References

  • Bi, S., Wu, Y.-Z., Zhou, Y.-X., Tang, J.-G., & Guo, C. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1378. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole. PubChem. Retrieved February 22, 2026, from [Link]

  • Cole, J. (2020, August 28). Introduction to Crystal Structure Prediction (CSP) [Video]. YouTube. [Link]

  • Bi, S., Wu, Y. Z., Zhou, Y. X., Tang, J. G., & Guo, C. (2009). 2-Methyl-4-nitrophenol. Acta crystallographica. Section E, Structure reports online, 65(Pt 6), o1378. [Link]

  • de la Cruz, A., et al. (2005). Crystal structure of 5-methyl-4-(methylthio)-2-(4-nitrobenzyl)oxazole, C12H12N2O3S. Zeitschrift für Kristallographie - New Crystal Structures, 220(1-4), 243-244. [Link]

  • Wikipedia. (2023, November 29). Crystal structure prediction. [Link]

  • Zacconi, F., et al. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Molecules, 27(24), 8888. [Link]

  • Runner, R. T. (2018). Searching CSD. Runner Research Press. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-2-(4-nitrophenyl)oxazole. PubChem. Retrieved February 22, 2026, from [Link]

  • Sharma, P., Subbulakshmi, K. N., Narayana, B., Byrappa, K., & Kant, R. (2015). Crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 2), o98–o99. [Link]

  • MolCrystalFlow: Molecular Crystal Structure Prediction via Flow Matching. (2026, February 17). arXiv. [Link]

  • Kumar, A., & Kumar, R. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 16(3), 1435-1442. [Link]

  • Galanakis, N., & Tuckerman, M. (2024). CrystalMath: A Topological Revolution in Molecular Crystal Structure Prediction. Nature Communications, 15, 9757. [Link]

  • CCDC. (n.d.). Free Crystal Structure Visualization Software. Retrieved February 22, 2026, from [Link]

  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. [Link]

  • (1999). X Ray crystallography. Postgraduate medical journal, 75(884), 326. [Link]

  • Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. [Link]

  • Re3data.org. (n.d.). Cambridge Structural Database. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (2023, August 15). Cambridge Structural Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)oxazole. PubChem. Retrieved February 22, 2026, from [Link]

  • FAIRsharing.org. (2025, July 31). The Cambridge Structural Database. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 22, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 4-Nitrophenyl Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its role in creating compounds with significant biological activity and unique photophysical properties.[1][2] When coupled with a 4-nitrophenyl group, these derivatives often exhibit pronounced intramolecular charge transfer (ICT) characteristics, making their UV-Vis absorption spectra a rich source of information about their electronic structure and environmental sensitivity.[3][4] This guide provides a comparative analysis of their spectral properties, supported by experimental data and protocols, to aid in the rational design and application of these versatile molecules.

The Electronic Architecture: Understanding the Chromophore

The characteristic UV-Vis absorption of 4-nitrophenyl oxazole derivatives originates from a Donor-π-Acceptor (D-π-A) electronic framework.[3] In this system:

  • The Acceptor (A): The 4-nitrophenyl moiety is a potent electron-withdrawing group, acting as the primary electron acceptor.

  • The π-Bridge (π): The oxazole ring, along with the phenyl ring, forms a π-conjugated system that facilitates electron delocalization.

  • The Donor (D): Substituents on the oxazole ring can function as electron-donating groups, modulating the electronic properties of the entire molecule.

Upon absorption of UV-visible light, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For these molecules, this corresponds to a π-π* electronic transition with significant intramolecular charge-transfer character, moving electron density from the donor-rich part of the molecule towards the electron-deficient nitroarene moiety.[5] This ICT transition is responsible for the strong, long-wavelength absorption band that is highly sensitive to the molecular structure and its environment.

cluster_GroundState Ground State (S₀) cluster_ExcitedState Excited State (S₁) Donor Electron Donor (e.g., -NH₂, -OCH₃) PiBridge π-Conjugated System (Oxazole-Phenyl) Donor_plus Partially Positive Donor (Dᵟ⁺) Donor->Donor_plus Acceptor Electron Acceptor (-NO₂) PiBridge_excited π-Conjugated System ICT Intramolecular Charge Transfer PiBridge->ICT Acceptor_minus Partially Negative Acceptor (Aᵟ⁻) Acceptor->Acceptor_minus Photon Photon (hν) Photon->PiBridge ICT->PiBridge_excited

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Comparative Spectral Analysis: The Impact of Substitution

The position of the maximum absorption wavelength (λmax) is highly dependent on the electronic nature of substituents attached to the oxazole ring system. Introducing electron-donating groups (EDGs) typically results in a bathochromic (red) shift of the λmax, while electron-withdrawing groups (EWGs) may cause a hypsochromic (blue) shift.

This trend is a direct consequence of the HOMO-LUMO energy gap. EDGs raise the energy of the HOMO, while EWGs lower it. A stronger donor group leads to a smaller HOMO-LUMO gap, requiring less energy (longer wavelength) for the electronic transition.

Table 1: Influence of Substituents on UV-Vis Absorption of Oxazole Derivatives

Compound Class Key Substituent Effect on λmax Rationale
2-Amino-4-(4-nitrophenyl)oxazoles Amino group (-NH₂) at C2 Bathochromic Shift The amino group is a strong electron donor, significantly raising the HOMO energy and reducing the HOMO-LUMO gap.[6]
2-(Aryl)-4-(4-nitrophenyl)oxazoles Substituted aryl at C2 Varies EDGs on the aryl ring (e.g., -OCH₃, -N(CH₃)₂) cause a red shift, while EWGs have the opposite effect.[4][7]

| 5-Aryl-4-(4-nitrophenyl)oxazoles | Aryl group at C5 | Moderate Bathochromic Shift | An aryl group at C5 extends the π-conjugation, generally leading to a red shift compared to an unsubstituted core.[8] |

For example, studies on related oxazole series have shown that derivatives with N,N'-dimethylamino-phenyl or N,N'-diphenylaminophenyl groups exhibit absorption spectra that are significantly red-shifted compared to those with less potent methylphenyl or methoxyphenyl groups.[4][7] This demonstrates the powerful influence of the donor group's strength on the spectral properties.

The Role of the Environment: Solvatochromism

A hallmark of molecules with strong ICT character is solvatochromism—the change in absorption or emission color with varying solvent polarity.[5][9] 4-Nitrophenyl oxazole derivatives often exhibit positive solvatochromism, where the λmax shifts to longer wavelengths as the solvent polarity increases.

Causality: The excited state (S₁) of these molecules is significantly more polar than the ground state (S₀) due to the charge separation that occurs upon photoexcitation. Polar solvents are better at stabilizing the highly polar excited state than the less polar ground state. This stabilization lowers the energy of the excited state, reducing the energy gap between S₀ and S₁ and resulting in a bathochromic shift in the absorption spectrum.[5]

Table 2: Representative Solvatochromic Effects in Nitro-Aromatic Dyes

Solvent Polarity (ET(30)) Typical λmax Shift
Toluene Low Shorter λmax (Blue-shifted)
Chloroform Medium Intermediate λmax
Acetonitrile High Longer λmax (Red-shifted)

| Water | Very High | Longest λmax (Red-shifted) |

Note: This table illustrates a general trend. Actual λmax values are specific to each derivative. Studies on related 7-nitro-2,1,3-benzoxadiazole derivatives show a clear bathochromic shift in absorption from 443 nm in toluene to 472 nm in water.[10]

Experimental Protocol: Acquiring UV-Vis Absorption Spectra

This section provides a standardized workflow for the reliable measurement of UV-Vis absorption spectra for novel 4-nitrophenyl oxazole derivatives.

G A 1. Stock Solution Preparation - Weigh ~1 mg of compound. - Dissolve in 10 mL of spectroscopic grade solvent (e.g., DMSO). B 2. Working Solution Preparation - Dilute stock solution with the chosen analytical solvent (e.g., Acetonitrile) to an absorbance of ~0.8-1.0. A->B Volumetric Dilution E 5. Sample Measurement - Rinse and fill cuvette with the working solution. - Record the absorption spectrum. B->E Analyte C 3. Spectrophotometer Setup - Warm up lamps. - Set wavelength range (e.g., 250-600 nm). D 4. Baseline Correction - Fill a cuvette with the pure analytical solvent. - Run a baseline/autozero measurement. C->D Instrument Ready D->E Baseline Set F 6. Data Analysis - Identify λmax. - Calculate Molar Absorptivity (ε) using the Beer-Lambert Law (A = εcl). E->F Raw Spectrum

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology
  • Solvent Selection:

    • Rationale: The chosen solvent must dissolve the analyte and be transparent (non-absorbing) in the wavelength range of interest. For comparative studies on solvatochromism, a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) should be used. Spectroscopic grade solvents are mandatory to avoid interference from impurities.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 1 mg of the 4-nitrophenyl oxazole derivative using an analytical balance.

    • Transfer the solid to a 10 mL Class A volumetric flask.

    • Dissolve the compound in a small amount of a high-solubility solvent like DMSO or DMF, then dilute to the mark with the same solvent. This creates a concentrated stock solution (e.g., ~0.1 mg/mL).

  • Preparation of Working Solution:

    • Rationale: The Beer-Lambert law is most accurate for absorbance values between 0.1 and 1.0. A working solution must be prepared to fall within this range.

    • Perform a serial dilution of the stock solution into the final analytical solvent. For a typical compound with high molar absorptivity, a final concentration in the range of 1-10 µM is often suitable.

  • Spectrophotometer Measurement:

    • Turn on the spectrophotometer's deuterium and tungsten lamps and allow them to stabilize for at least 20 minutes.

    • Set the desired wavelength range (e.g., 250 nm to 600 nm).

    • Fill a clean quartz cuvette with the pure analytical solvent (the "blank"). Place it in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.

    • Empty the cuvette, rinse it twice with small aliquots of the sample solution, and then fill it with the sample.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Processing:

    • The software will display the absorption spectrum (Absorbance vs. Wavelength).

    • Identify the wavelength of maximum absorbance (λmax).

    • If the path length (l, typically 1 cm) and concentration (c, in mol/L) are known, the molar absorptivity (ε) can be calculated using the formula: ε = A / (c * l) , where A is the absorbance at λmax.

This systematic approach ensures that the obtained spectral data is accurate, reproducible, and comparable across different compounds and laboratories.

References

  • Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. RSC Advances (RSC Publishing).
  • Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. National Institutes of Health (NIH).
  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PMC.
  • Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. PubMed.
  • An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Derivatives. Benchchem.
  • Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. ResearchGate.
  • Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. ResearchGate.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. PubMed.
  • New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Oriental Journal of Chemistry.
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Wiley.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

Sources

A Senior Application Scientist's Guide to the Elemental Analysis Validation of 2-Methyl-4-(4-nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its characterization. It is not merely a checkbox for regulatory submission but a critical validation of synthetic pathways and the ultimate purity of a compound. This guide offers an in-depth, experience-driven comparison of methodologies for the elemental analysis of 2-Methyl-4-(4-nitrophenyl)oxazole, a molecule of interest in medicinal chemistry and material science.

Our focus extends beyond the procedural to the strategic, elucidating why certain techniques are chosen and how they synergistically create a self-validating analytical system. We will explore the gold-standard technique of Combustion Analysis and contrast it with the high-fidelity, orthogonal method of High-Resolution Mass Spectrometry (HRMS).

Clarifying the Analyte: 2-Methyl-4-(4-nitrophenyl)oxazole

Before embarking on any analytical validation, absolute certainty of the analyte's identity is paramount. The nomenclature in the oxazole family can be complex, with several isomers possessing the same molecular formula. For the purpose of this guide, we are focusing on the specific isomer identified by CAS Number 79965-75-6 .

Based on this definitive identifier, the molecular characteristics are established as follows:

  • Molecular Formula: C₁₀H₈N₂O₃[1][2]

  • Molecular Weight: 204.18 g/mol [1][2]

From this, we can calculate the theoretical elemental composition, which serves as our ground truth for all subsequent experimental validations.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Percentage (%)
CarbonC12.01110120.1158.83%
HydrogenH1.00888.0643.95%
NitrogenN14.007228.01413.72%
OxygenO15.999347.99723.50%
Total 204.186 100.00%

Table 1: Theoretical Elemental Composition of 2-Methyl-4-(4-nitrophenyl)oxazole (C₁₀H₈N₂O₃).

Pillar 1: Combustion Analysis – The Cornerstone of Elemental Quantification

Combustion analysis, often referred to as CHN analysis, is the quintessential method for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[3][4] Its enduring prevalence is a testament to its precision, reliability, and the fundamental nature of the data it provides.

The Causality Behind the Method

The principle is elegantly straightforward: a sample is combusted in an oxygen-rich environment at high temperatures, converting the constituent elements into simple, stable gases (CO₂, H₂O, and N₂). These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD) or other specific sensors like infrared detectors.[4][5][6] The instrument's software then back-calculates the mass percentage of each element in the original sample.

This method is chosen for its directness. It physically separates and measures the core elements, providing a robust, quantitative result that is less susceptible to the matrix effects that can influence spectroscopic techniques.

Experimental Protocol: CHN Analysis via Combustion

This protocol is based on the principles outlined in standard methodologies such as ASTM D5291.[7][8][9]

1. Instrument Calibration and Standardization:

  • Rationale: To ensure the accuracy and linearity of the detector response, a multi-point calibration is performed using a certified organic standard with a known elemental composition (e.g., Acetanilide).
  • Procedure:
  • Accurately weigh (to 0.001 mg) three to five different masses of the standard into tin capsules.
  • Analyze each standard to generate a calibration curve that correlates the detector signal to the known mass of each element. The calibration should have an R² value > 0.999.

2. Sample Preparation:

  • Rationale: Sample homogeneity is critical for reproducibility. Moisture can artificially inflate oxygen and hydrogen values.[10]
  • Procedure:
  • Ensure the 2-Methyl-4-(4-nitrophenyl)oxazole sample is a fine, homogenous powder.
  • Dry the sample under vacuum at a mild temperature (e.g., 40-50°C) for several hours to remove any residual solvent or adsorbed water.
  • Accurately weigh approximately 1-2 mg of the dried sample into a pre-cleaned tin capsule.

3. Analysis Workflow:

  • Rationale: The automated workflow ensures high precision and throughput.
  • Procedure:
  • The sealed tin capsule is introduced into a high-temperature (typically 900-1000°C) furnace.
  • A pulse of pure oxygen is injected, leading to flash combustion.
  • The resulting gases (CO₂, H₂O, N₂, and others) are passed over catalysts to ensure complete oxidation and to convert nitrogen oxides to N₂.
  • The gas mixture flows through a separation column and into the TCD for quantification.

4. Data Validation and Acceptance Criteria:

  • Rationale: The scientific community and regulatory bodies have established clear criteria for accepting elemental analysis data. A deviation of ±0.4% from the theoretical value is a widely accepted standard for demonstrating purity.[11][12]
  • Procedure:
  • Analyze the sample in triplicate to ensure precision.
  • Calculate the mean percentage for C, H, and N.
  • Compare the experimental mean to the theoretical values calculated in Table 1. The results must fall within the acceptance criteria.
Data Presentation: Combustion Analysis
ElementTheoretical %Experimental Run 1 (%)Experimental Run 2 (%)Experimental Run 3 (%)Mean Experimental %Acceptance Criteria (±0.4%)Result
C 58.8358.6558.7958.7158.72 58.43 - 59.23Pass
H 3.953.913.993.953.95 3.55 - 4.35Pass
N 13.7213.8113.7513.6813.75 13.32 - 14.12Pass

Table 2: Hypothetical experimental data for the combustion analysis of 2-Methyl-4-(4-nitrophenyl)oxazole, demonstrating validation against theoretical values.

Workflow Visualization

CombustionAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenous Sample Weighing Weigh ~2mg in Tin Capsule Sample->Weighing Furnace Combustion Furnace (950°C + O₂) Weighing->Furnace Introduce Sample Gases Gas Products (CO₂, H₂O, N₂) Furnace->Gases Separation GC Separation Gases->Separation TCD TCD Detector Separation->TCD Software Instrument Software TCD->Software Signal Results Calculate %C, %H, %N Software->Results Validation Pass/Fail (±0.4%) Results->Validation Compare to Theoretical

Caption: Workflow for CHN elemental analysis by combustion.

Pillar 2: High-Resolution Mass Spectrometry – The Orthogonal Confirmation

While combustion analysis provides the elemental ratio, it does not directly confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) serves as a powerful, orthogonal technique that measures the mass of a molecule with extremely high precision, often to four or five decimal places.[13][14]

The Causality Behind the Method

The power of HRMS lies in the fact that the exact mass of an atom is not an integer. For example, the mass of Carbon-12 is exactly 12, but Hydrogen-1 is 1.007825 Da, Oxygen-16 is 15.994915 Da, and Nitrogen-14 is 14.003074 Da. This means that two different molecular formulas with the same nominal mass will have different exact masses. By measuring the exact mass of our compound, we can computationally determine its most likely molecular formula.[14][15]

This provides a self-validating system: Combustion analysis confirms the percentage of elements present, and HRMS confirms that those elements are assembled into a molecule of the correct total mass and, therefore, the correct formula.

Experimental Protocol: HRMS for Formula Confirmation

1. Instrument Calibration:

  • Rationale: To achieve sub-parts-per-million (ppm) mass accuracy, the instrument must be calibrated immediately before analysis using a known reference compound (calibrant) that provides ions close to the m/z of the analyte.[16]
  • Procedure: Infuse a solution of the calibrant and perform an external or internal calibration according to the instrument manufacturer's protocol.

2. Sample Preparation:

  • Rationale: The sample must be dissolved in a suitable solvent and be free of non-volatile salts that can suppress ionization.
  • Procedure:
  • Prepare a dilute solution of 2-Methyl-4-(4-nitrophenyl)oxazole (e.g., 1-10 µg/mL) in a high-purity solvent like acetonitrile or methanol.
  • The solution is introduced into the mass spectrometer, typically via direct infusion or coupled to an HPLC system.

3. Analysis and Data Processing:

  • Rationale: Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺. Measuring the exact mass of this ion allows for the calculation of the neutral molecule's mass.
  • Procedure:
  • Acquire the mass spectrum in positive ion ESI mode.
  • Identify the m/z of the most abundant ion, corresponding to [M+H]⁺.
  • Use the instrument's software to calculate the molecular formula based on the measured exact mass, with constraints set for expected elements (C, H, N, O).
Data Presentation: HRMS Validation
ParameterTheoretical ValueExperimental ValueMass Error (ppm)Acceptance CriteriaResult
Neutral Mass (C₁₀H₈N₂O₃) 204.0535----
[M+H]⁺ Ion (C₁₀H₉N₂O₃⁺) 205.0608205.0605-1.46< 5 ppmPass

Table 3: Hypothetical experimental data for HRMS analysis, confirming the molecular formula of 2-Methyl-4-(4-nitrophenyl)oxazole.

Logical Relationship Visualization

Caption: Synergistic validation by combustion analysis and HRMS.

Conclusion: A Self-Validating System for Scientific Integrity

The validation of a compound's elemental composition is not a task to be addressed by a single technique in isolation. By strategically employing the quantitative power of combustion analysis and the high-fidelity formula confirmation of High-Resolution Mass Spectrometry, we create a robust, self-validating system. The combustion data confirms that the correct proportions of carbon, hydrogen, and nitrogen are present, while the HRMS data confirms that they are assembled into a molecule of the correct mass. This dual-pillar approach provides an unassailable foundation for the identity and purity of 2-Methyl-4-(4-nitrophenyl)oxazole, satisfying the rigorous demands of both industrial and academic research.

References

  • ASTM D5291-10, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2010. [8]

  • ASTM International. (2021). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (ASTM D5291-21). Retrieved from ASTM Compass. [7][9]

  • ChemTeam. (n.d.). Combustion Analysis: Ten Examples. Retrieved from [Link][17]

  • ELTRA GmbH. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link][18]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link][6]

  • Fiveable. (2025, August 15). High-Resolution Mass Spectrometry. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44550645, 5-Methyl-2-(4-nitrophenyl)oxazole. Retrieved from [Link][2]

  • Richardson, S. D., & Ternes, T. A. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 874-876. [11][12]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link][16]

  • The Science of Elemental Analysis. (n.d.). Benefits and Applications in Organic Chemistry. Retrieved from [Link][3]

  • Wikipedia contributors. (n.d.). Combustion analysis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][4]

  • YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry. Retrieved from [Link][15]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link][10]

  • AZoM. (2020, March 10). The Benefits of Combustion Analysis Over Spectrometric Methods for C/S and O/N/H Measurements. Retrieved from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • D-5291 - Analytical Method. (n.d.). Retrieved from [Link][5]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(4-nitrophenyl)oxazole
Reactant of Route 2
2-Methyl-4-(4-nitrophenyl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.